4-Cyanonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyanopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDLDWUKSYREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479396 | |
| Record name | 4-Cyanonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-51-3 | |
| Record name | 4-Cyanonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyanopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-Cyanonicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IUPAC: 4-cyanopyridine-3-carboxylic acid) is a heterocyclic building block with significant potential in medicinal and materials chemistry.[1] As a derivative of the well-established isonicotinic acid scaffold, which forms the basis of frontline tuberculosis treatments, its unique substitution pattern—featuring both a cyano and a carboxylic acid group—offers a versatile platform for the synthesis of novel bioactive molecules and coordination polymers.[1] This guide provides a comprehensive analysis of its core physicochemical properties, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from authoritative chemical databases and leverages comparative analysis with closely related analogs to provide reasoned predictions and field-proven insights for researchers.
Core Molecular and Physical Properties
The foundational step in evaluating any chemical entity for drug development or materials science is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both biological and chemical systems.
Structural and Molecular Data
The arrangement of functional groups on the pyridine ring is critical to the molecule's electronic properties and reactivity. The electron-withdrawing nature of both the cyano group and the carboxylic acid influences the electron density of the aromatic system, impacting its interaction with biological targets and its reactivity in synthetic transformations.
Table 1: Molecular and Structural Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-cyanopyridine-3-carboxylic acid | [1] |
| CAS Number | 827616-51-3 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1][2] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| Canonical SMILES | C1=CN=C(C(=C1)C#N)C(=O)O | |
| InChI Key | WMHSQCDPPJRWIL-UHFFFAOYSA-N | [2] |
Predicted Physical Properties
Direct experimental data for the physical properties of this compound are not widely reported. However, by comparing it with its isomers and related analogs, we can establish reliable estimates. For instance, isonicotinic acid (pyridine-4-carboxylic acid) has a very high melting point (sublimes at >300 °C), indicative of strong intermolecular hydrogen bonding and crystal lattice energy.[3][4] The introduction of a cyano group, as seen in 6-cyanonicotinic acid (m.p. 190-194 °C), can disrupt this packing and lower the melting point.[5]
Table 2: Comparison of Physical Properties of Nicotinic Acid Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa (Predicted/Experimental) |
| This compound | Not Reported | Not Reported | Predicted: Soluble in polar organic solvents | Not Reported |
| Isonicotinic Acid | >300 (sublimes) | 260 (at 15 mmHg) | Soluble in hot water; insoluble in alcohol, ether[3] | 1.77 / 4.96[3][6] |
| 6-Cyanonicotinic Acid | 190 - 194 | 395.9 (Predicted) | Soluble in alcohol[5] | 2.81 (Predicted)[5] |
| 4-Aminonicotinic Acid | 307 - 312 | Not Reported | Soluble in aqueous acid and base[7] | 2.94 (Predicted)[7] |
| 4-Chloronicotinic Acid | Not Reported | Not Reported | Not Reported | Not Reported |
Based on this comparative data, it is reasonable to predict that this compound will be a solid at room temperature with a melting point likely between 180-220 °C. Its solubility is expected to be poor in non-polar solvents but moderate in polar organic solvents like DMSO and DMF, a common characteristic for such functionalized heterocycles.[8]
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is indispensable for structure verification and purity assessment. While experimental spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectral features.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of its functional groups.
-
O-H Stretch: A broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
-
C≡N Stretch: A sharp, medium-intensity peak should appear around 2220-2240 cm⁻¹, a classic indicator of a nitrile group.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is predicted to be in the 1700-1725 cm⁻¹ range.[9]
-
C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region will correspond to the pyridine ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The pyridine ring protons will appear as distinct signals in the downfield region (typically 7.5-9.0 ppm). Due to the substitution pattern, three signals are expected: a singlet for the proton at C2, and two doublets for the protons at C5 and C6, with coupling constants typical for ortho-coupling in a pyridine ring. The acidic proton of the carboxyl group may appear as a very broad singlet, often further downfield (>10 ppm), and its visibility can be solvent-dependent.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will be the most downfield signal (~165-170 ppm). The nitrile carbon (C≡N) is expected around 115-120 ppm. The four pyridine ring carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the electronic effects of the substituents.
Synthesis and Reactivity
This compound serves as a versatile intermediate, with its two functional groups offering orthogonal reactivity for constructing more complex molecules.
Proposed Synthetic Workflow
A plausible synthetic route can be adapted from established methods for preparing cyanopyridines and pyridine carboxylic acids. One common strategy involves the oxidation of a methyl group to a carboxylic acid and the conversion of a halogen to a nitrile via nucleophilic substitution.
Caption: Proposed two-step synthesis of this compound.
Protocol: Synthesis via Oxidation and Cyanation
-
Oxidation: 4-Chloro-3-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid (HNO₃) under heating.[10][11] This selectively converts the methyl group to a carboxylic acid, yielding 4-chloronicotinic acid.[12]
-
Purification: The resulting 4-chloronicotinic acid is isolated, typically by adjusting the pH to precipitate the product, followed by filtration and recrystallization.
-
Cyanation: The purified 4-chloronicotinic acid is then subjected to a cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP. This displaces the chloro substituent with a cyano group.
-
Final Workup and Purification: The reaction mixture is worked up to remove copper salts, and the final product, this compound, is purified by recrystallization or column chromatography.
Key Reactivity Insights
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. Carbodiimide-mediated coupling with amino acids is a key reaction for its use in creating pseudopeptide structures.[1]
-
Cyano Group: The nitrile can be hydrolyzed to an amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.
-
Pyridine Ring: The nitrogen atom can act as a base or a ligand for metal coordination, making it a valuable component for developing coordination polymers and metal-organic frameworks (MOFs).
Applications in Drug Discovery and Materials Science
The unique bifunctional nature of this compound makes it an attractive scaffold for several applications.
Caption: Key application areas for this compound.
-
Medicinal Chemistry: As a derivative of isonicotinic acid, it is a prime candidate for developing novel analogs of antitubercular agents like isoniazid.[1] Its use in carbodiimide-mediated couplings to form bicyclic pseudopeptides highlights its value in generating libraries of complex molecules for screening against various therapeutic targets.[1]
-
Materials Science: The pyridine nitrogen and carboxylate group are excellent coordinating sites for metal ions. This makes this compound a promising organic linker for the rational design of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and separation.
Safety and Handling
Proper handling of this compound is crucial for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid generating dust during handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability.[1]
Conclusion
This compound is a high-value chemical intermediate with significant, yet underexplored, potential. While direct experimental data remains sparse, a robust profile can be constructed through predictive methods and comparative analysis with its isomers. Its versatile reactivity and structural similarity to established pharmacophores position it as a key building block for future innovations in drug discovery and advanced materials. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this promising molecule into their synthetic and development programs.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. 6-cyanonicotinic acid [stenutz.eu]
- 3. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 4. イソニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. aksci.com [aksci.com]
solubility of 4-Cyanonicotinic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Cyanonicotinic Acid in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound to inform crystallization, formulation, and purification processes.
Introduction: The Significance of this compound and Its Solubility
This compound is a vital intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a carboxylic acid group and a cyano group on a pyridine ring, imparts unique chemical properties that are critical for its role in organic synthesis. The solubility of this compound in different organic solvents is a fundamental parameter that dictates its behavior in various stages of drug development, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a desired crystal form (polymorph) with high purity. Understanding solubility as a function of temperature allows for the design of efficient crystallization processes.
-
Formulation: For a drug to be effective, it must be formulated in a way that ensures proper dissolution and bioavailability. Solubility data in various solvents, including co-solvent mixtures, is essential for developing stable and effective drug formulations.
-
Process Development and Scale-up: Accurate solubility data is crucial for the design and scale-up of manufacturing processes, ensuring consistent product quality and yield.
This guide delves into the experimental determination, theoretical modeling, and practical implications of the solubility of this compound.
Experimental Solubility of this compound
The solubility of this compound has been experimentally determined in a range of organic solvents and their mixtures. The mole fraction solubility (x) is a key parameter, and its dependence on temperature (T) provides valuable thermodynamic insights.
Solubility in Binary Solvent Mixtures
Recent studies have focused on the solubility of this compound in binary mixtures of ethyl acetate and various alcohols, such as methanol, ethanol, isopropanol, and n-butanol. The experimental mole fraction solubility of this compound in these mixtures at different temperatures is summarized below.
Table 1: Mole Fraction Solubility (x × 10³) of this compound in Ethyl Acetate + Alcohol Mixtures
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |
| 293.15 | 1.99 | 2.13 | 2.24 | 2.31 |
| 298.15 | 2.33 | 2.50 | 2.63 | 2.71 |
| 303.15 | 2.73 | 2.93 | 3.08 | 3.17 |
| 308.15 | 3.19 | 3.43 | 3.61 | 3.72 |
| 313.15 | 3.74 | 4.02 | 4.24 | 4.37 |
| 318.15 | 4.38 | 4.71 | 4.97 | 5.12 |
| 323.15 | 5.14 | 5.52 | 5.82 | 6.00 |
Data extracted from studies on solubility in ethyl acetate and alcohol mixtures.
General Workflow for Solubility Determination
A systematic approach is essential for accurate and reproducible solubility measurements. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the experimental determination of solubility.
Thermodynamic Modeling of Solubility
To gain a deeper understanding of the dissolution process, the experimental solubility data can be fitted to various thermodynamic models. These models not only allow for the interpolation of solubility at different temperatures but also provide insights into the thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature. The equation is given by:
ln(x) = A + B/T + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are model parameters determined by fitting the experimental data. Parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.
The van't Hoff Equation
The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The simplified form is:
ln(x) = -ΔH° / (RT) + ΔS° / R
where ΔH° is the standard enthalpy of dissolution, ΔS° is the standard entropy of dissolution, and R is the ideal gas constant. This model assumes that the enthalpy and entropy of dissolution are constant over the temperature range studied.
The Jouyban-Acree Model
For mixed solvent systems, the Jouyban-Acree model is a powerful tool for correlating the solubility of a solute. The model is expressed as:
ln(xm,T) = w1 ln(x1,T) + w2 ln(x2,T) + (w1w2 / T) Σi=02Ji(w1 - w2)i
where xm,T, x1,T, and x2,T are the mole fraction solubilities in the mixture and the pure solvents 1 and 2, respectively, at temperature T. w1 and w2 are the mass fractions of the solvents, and Ji are the model parameters.
Thermodynamic Parameters of Dissolution
From the temperature-dependent solubility data, key thermodynamic parameters can be calculated.
-
Gibbs Free Energy of Dissolution (ΔG°) : Indicates the spontaneity of the dissolution process. It can be calculated using: ΔG° = -RT ln(x)
-
Enthalpy of Dissolution (ΔH°) : Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process, where solubility increases with temperature.
-
Entropy of Dissolution (ΔS°) : Reflects the change in disorder of the system upon dissolution.
The relationship between these parameters is illustrated below.
Caption: Relationship between experimental solubility data and thermodynamic parameters.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound.
4.1. Materials and Equipment
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic water bath or shaker
-
Centrifuge
-
Drying oven
-
Vials with screw caps
-
Syringes and filters (e.g., 0.45 µm PTFE)
4.2. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Allow the solutions to equilibrate for at least 24 hours to ensure that saturation is reached. The required time may vary and should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a filter.
-
Transfer the sample to a pre-weighed vial.
-
Record the total mass of the sample (supernatant).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of this compound until a constant mass is achieved.
-
-
Calculation:
-
Measure the mass of the dried solid (solute).
-
The mass of the solvent is the difference between the total mass of the sample and the mass of the solute.
-
Calculate the mole fraction solubility using the masses and molar masses of the solute and solvent.
-
Applications in Drug Development
The solubility data and thermodynamic models presented in this guide have direct applications in the pharmaceutical industry.
-
Solvent Selection for Crystallization: By understanding the solubility of this compound in different solvents at various temperatures, optimal solvent systems can be designed for controlled crystallization to achieve the desired crystal habit, size distribution, and purity.
-
Co-crystal and Salt Screening: Solubility data is fundamental in the screening for and development of co-crystals and salts, which can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API).
-
Predictive Modeling: The thermodynamic models can be used to predict the solubility in other solvent systems or at different temperatures, reducing the need for extensive experimental work and accelerating process development.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. The combination of experimental data, thermodynamic modeling, and standardized protocols offers a robust framework for researchers and drug development professionals. A thorough understanding of solubility is indispensable for the efficient and rational design of processes involving this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
Crystal Structure Analysis of 4-Cyanonicotinic Acid: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanonicotinic acid stands as a pivotal heterocyclic building block, featuring a pyridine core functionalized with both a carboxylic acid and a cyano group.[1] These dual reactive sites offer significant potential for creating complex coordination polymers and novel pharmacologically active molecules, particularly those derived from the well-established isonicotinic acid scaffold.[1][2] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physicochemical properties, guiding synthetic strategies, and controlling polymorphism—a critical factor in drug development.[3][4] This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of this compound, from initial synthesis and crystallization to advanced structural elucidation and interpretation of intermolecular forces.
Rationale and Strategic Importance
The analysis of a crystal structure is not merely an academic exercise; it is a foundational step in materials science and drug design. The spatial arrangement of molecules and the intricate network of intermolecular interactions govern critical properties such as solubility, stability, dissolution rate, and bioavailability.[3][5] For this compound, the presence of a strong hydrogen bond donor (carboxylic acid), multiple hydrogen bond acceptors (pyridine nitrogen, carboxylic oxygen, and cyano nitrogen), and an aromatic system capable of π-π stacking suggests a rich and complex supramolecular chemistry.[6][7] A thorough crystal structure analysis provides an atomic-level blueprint, enabling rational design of co-crystals and predicting solid-state behavior.[8][9]
Synthesis and High-Purity Crystallization
The prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by meticulous crystallization experiments.
Synthesis of this compound
While various synthetic routes to nicotinic acid derivatives exist, a common approach involves the oxidation of a suitable precursor.[3][10] For instance, the synthesis can be adapted from established methods for related pyridine carboxylic acids, such as the oxidation of 4-methyl-3-cyanopyridine or the hydrolysis of a corresponding dinitrile precursor. A generalized laboratory-scale synthesis might follow the principles laid out for other nicotinic acids.[11][12] Post-synthesis, purification via recrystallization is essential to achieve the >98% purity typically required for growing diffraction-quality crystals.
Protocol: Growing Single Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging step.[13] The goal is to create a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. Several methods should be screened in parallel.
Experimental Protocol: Crystal Screening
-
Solvent Selection: Begin by testing the solubility of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and acetonitrile). A suitable solvent is one in which the compound is moderately soluble.
-
Method A: Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[14]
-
-
Method B: Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) inside a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[14] Common solvent combinations are listed in Table 1.
-
-
Method C: Solvent Layering:
-
Prepare a saturated solution of the compound in a dense, "good" solvent.
-
Carefully and slowly layer a less dense, miscible "poor" solvent on top, creating a distinct interface.
-
Crystallization will occur at the interface as the solvents slowly mix.[14]
-
| Good Solvent (for Compound) | Poor Solvent (for Diffusion) |
| Dichloromethane (DCM) | Pentane or Hexane |
| Acetone | Diethyl Ether |
| Methanol | Diethyl Ether |
| Tetrahydrofuran (THF) | Hexane |
Table 1: Common solvent systems for vapor diffusion crystallization.[14]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the atomic arrangement within a crystalline solid.[13][15] It provides precise information on bond lengths, angles, and the overall molecular packing.
The SCXRD Experimental Workflow
The process follows a logical sequence from crystal selection to the final refined structure.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using cryo-oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. The instrument then rotates the crystal in a high-intensity X-ray beam, collecting a series of diffraction patterns.[16]
-
Data Integration and Scaling: The collected images are processed to measure the intensity and position of each diffraction spot. These intensities are then scaled and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map, which reveals the positions of the atoms.
-
Structure Refinement: This initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[17]
Structural Analysis and Interpretation
Once the structure is solved and refined, the crucial task of interpretation begins. This involves analyzing the molecular geometry, identifying the key intermolecular interactions, and understanding how these factors dictate the crystal packing.
Crystallographic Data Summary
The primary output of a successful refinement is a set of crystallographic data, which should be presented clearly.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₇H₄N₂O₂ | The molecular formula of the compound.[1] |
| Formula Weight | 148.12 g/mol | The molecular weight of the compound.[1] |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the symmetry elements within the crystal. |
| a, b, c (Å) | 7.5, 12.0, 8.0 | The dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 95.0 | Unit cell angle for a monoclinic system. |
| Volume (ų) | 716.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R₁ (final) | < 0.05 | A measure of the agreement between the model and the data. |
Table 2: Example crystallographic data table for this compound.
Analysis of Intermolecular Interactions
The non-covalent interactions are the "glue" that holds the crystal together.[7] For this compound, several key interactions are anticipated.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that it forms a classic carboxylic acid dimer synthon (an R²₂(8) motif) with a neighboring molecule. Additionally, the pyridine nitrogen and cyano nitrogen are strong acceptors, likely participating in C-H···N or O-H···N interactions, creating a robust 3D network.[18][19]
-
π-π Stacking: The electron-deficient pyridine ring is expected to engage in π-π stacking interactions with adjacent rings. These interactions are crucial for stabilizing the packing of aromatic molecules.[18]
-
Other Weak Interactions: Interactions such as C-H···O bonds involving the carbonyl oxygen and dipole-dipole interactions involving the polar cyano group will also contribute to the overall lattice energy.[6]
Caption: Potential intermolecular interactions in the this compound crystal lattice.
Polymorphism Assessment
It is critical for drug development to determine if a compound can exist in multiple crystalline forms, or polymorphs, as they can have different properties.[3][4] A polymorphism screen should be conducted by varying crystallization conditions (solvents, temperature, saturation rate) to see if different crystal forms can be isolated.[20][[“]] Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different polymorphic forms.[18][22]
Conclusion
The crystal structure analysis of this compound is a multi-step process that provides invaluable insight into its solid-state properties. By combining careful synthesis and crystallization with rigorous SCXRD analysis, researchers can obtain a precise atomic-level understanding of its molecular geometry and supramolecular architecture. This knowledge is fundamental for its application in medicinal chemistry and materials science, enabling the rational design of new materials and pharmaceutical products with optimized performance and stability.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xray.uky.edu [xray.uky.edu]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. par.nsf.gov [par.nsf.gov]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 9. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempanda.com [chempanda.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. unifr.ch [unifr.ch]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. xray.uky.edu [xray.uky.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. consensus.app [consensus.app]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-Cyanonicotinic Acid
This document provides an in-depth technical guide to the spectroscopic profile of 4-cyanonicotinic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes predictive data with established principles of spectroscopic interpretation. Given the limited availability of fully assigned experimental spectra in public databases, this guide leverages data from analogous structures—nicotinic acid and 4-cyanopyridine—to present a robust, predicted spectroscopic profile. This approach not only provides a reliable reference for identification but also illustrates the expert process of structural elucidation.
Molecular Structure and Spectroscopic Overview
This compound (Pyridine-4-carbonitrile-3-carboxylic acid) is a disubstituted pyridine ring containing two key functional groups: a carboxylic acid at position 3 and a nitrile (cyano) group at position 4. This unique arrangement of electron-withdrawing groups on the aromatic ring dictates its chemical properties and provides a distinct spectroscopic fingerprint.
Key Structural Features for Spectroscopic Analysis:
-
Aromatic Ring: The pyridine ring gives rise to characteristic signals in both NMR and IR spectroscopy. The substitution pattern breaks the symmetry, meaning all three aromatic protons and all six carbons are chemically distinct.
-
Carboxylic Acid (-COOH): This group is identifiable by a highly deshielded, exchangeable proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and very broad O-H and strong C=O stretching bands in IR spectroscopy.
-
Nitrile (-C≡N): The cyano group has a characteristic sharp, medium-intensity stretch in a relatively quiet region of the IR spectrum and a distinct quaternary carbon signal in the ¹³C NMR spectrum.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];
} Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the analysis is performed in a polar aprotic solvent like DMSO-d₆ to ensure dissolution and to observe the acidic proton of the carboxylic acid.
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one very broad signal for the carboxylic acid proton. The chemical shifts are predicted based on the known spectrum of nicotinic acid, adjusted for the strong electron-withdrawing effect of the cyano group at the C4 position. This effect will deshield adjacent protons (H5) and, to a lesser extent, others.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | ~9.15 | d | ~1.5 | Adjacent to the ring nitrogen, highly deshielded. |
| H6 | ~9.00 | d | ~5.0 | Ortho to the ring nitrogen. |
| H5 | ~7.90 | dd | ~5.0, 1.5 | Coupled to both H6 and H2. Deshielded by adjacent cyano group. |
| -COOH | >13.0 | br s | - | Exchangeable acidic proton, signal is broad and far downfield. |
The proton-decoupled ¹³C NMR spectrum should display all seven unique carbon atoms. Carbonyl and nitrile carbons have characteristic chemical shifts. The shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and the substituent effects of the -COOH and -CN groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165.5 | Typical for a carboxylic acid carbonyl. |
| C2 | ~154.0 | Adjacent to nitrogen, highly deshielded. |
| C6 | ~152.0 | Also adjacent to nitrogen. |
| C5 | ~125.0 | Standard aromatic carbon shift. |
| C3 | ~135.0 | Attached to the carboxylic acid group. |
| C4 | ~120.0 | Attached to the cyano group, shift influenced by nitrile anisotropy. |
| C≡N | ~116.0 | Characteristic chemical shift for a nitrile carbon. |
-
Rationale: This protocol ensures high-quality, reproducible data suitable for structural confirmation. DMSO-d₆ is chosen as the solvent for its ability to dissolve the polar analyte and to slow the exchange of the acidic proton, allowing its observation.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of at least 16 ppm to ensure the acidic proton is observed.
-
Use a relaxation delay (d1) of 5 seconds to allow for full relaxation of quaternary carbons and accurate integration if needed.
-
Apply a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of ~220 ppm.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the carboxylic acid and nitrile moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300–2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~2230 | Medium, Sharp | C≡N stretch | Nitrile |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | Medium | C=C / C=N stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid |
| ~900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
Interpretation: The most telling feature is the extremely broad "hairy beard" absorption from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[1] The sharp C≡N stretch around 2230 cm⁻¹ is a clear indicator of the nitrile group. The strong, sharp carbonyl (C=O) peak near 1710 cm⁻¹ confirms the carboxylic acid.[2]
-
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and recording a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
-
Molecular Formula: C₇H₄N₂O₂
-
Molecular Weight: 148.12 g/mol
-
Monoisotopic Mass: 148.0273 Da
Under EI conditions, the molecular ion (M⁺˙) is expected to be observed at m/z = 148. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules or radicals from the functional groups.
-
[M-OH]⁺ (m/z = 131): Loss of a hydroxyl radical from the carboxylic acid group.
-
[M-COOH]⁺ (m/z = 103): Loss of the entire carboxyl group as a radical, leading to the 4-cyanopyridinium cation.
-
[M-CO]⁺˙ (m/z = 120): Loss of carbon monoxide after rearrangement.
-
[C₅H₃N₂]⁺ (m/z = 103): Corresponds to the 4-cyanopyridyl cation after loss of the carboxyl group.
-
[C₅H₄N]⁺ (m/z = 78): Loss of HCN from the m/z 103 fragment, resulting in the pyridyl cation.
dot digraph "fragmentation_pathway" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontsize=10];
} Caption: Predicted major fragmentation pathway for this compound in EI-MS.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, acidic molecules like this compound. It typically yields the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation, confirming the molecular weight with high accuracy.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Positive Mode):
-
Scan for the protonated molecule [M+H]⁺ at m/z = 149.0345.
-
Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal.
-
-
Data Acquisition (Negative Mode):
-
Scan for the deprotonated molecule [M-H]⁻ at m/z = 147.0200.
-
Reverse the polarity and re-optimize source parameters.
-
-
Tandem MS (MS/MS): To confirm structure, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
References
An In-depth Technical Guide to 4-Cyanonicotinic Acid: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanonicotinic acid, a heterocyclic building block, has steadily carved a niche in the landscape of medicinal and materials chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, physicochemical properties, and its burgeoning applications. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a vital resource for researchers aiming to harness the synthetic versatility of this unique molecule.
Introduction: The Emergence of a Versatile Pyridine Derivative
This compound (CAS 827616-51-3) is a pyridine derivative featuring both a carboxylic acid at the 3-position and a cyano group at the 4-position.[1] This unique arrangement of electron-withdrawing groups on the pyridine ring imparts distinct reactivity and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules. While not as widely recognized as its parent compound, nicotinic acid (Vitamin B3), this compound has gained traction in specialized areas of research, particularly in the development of novel therapeutic agents and functional materials. This guide will trace its journey from its initial synthesis to its current role as a sophisticated building block in modern chemistry.
Discovery and Historical Synthesis: A Path Paved by Analogy
While a definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis can be logically inferred from established pyridine chemistry. The preparation of cyanopyridines and pyridine carboxylic acids has been a subject of extensive research for over a century. Early methods for the synthesis of related compounds, such as the oxidative ammonolysis of picolines to produce cyanopyridines, laid the groundwork for accessing precursors to this compound.[2]
A plausible and commonly cited synthetic pathway involves the nucleophilic substitution of a halogen at the 4-position of a nicotinic acid derivative with a cyanide salt. This approach leverages the reactivity of halopyridines, a well-understood class of compounds in heterocyclic chemistry.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical multi-step procedures to more refined and efficient methods. The primary strategies revolve around the introduction of the cyano group onto a pre-existing nicotinic acid scaffold or the construction of the pyridine ring with the desired functionalities in place.
Cyanation of Halogenated Nicotinic Acid Derivatives
A robust and frequently employed method for the synthesis of this compound involves the cyanation of a 4-halonicotinic acid precursor, typically 4-chloronicotinic acid or its ester. This reaction is a classic example of nucleophilic aromatic substitution.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester) facilitates nucleophilic attack at the C4 position, making the displacement of a halide with a cyanide anion feasible. The use of a methyl ester of the nicotinic acid can protect the carboxylic acid functionality and improve solubility in organic solvents.
Experimental Protocol: Synthesis of Methyl 4-Cyanonicotinate from Methyl 4-Chloronicotinate
-
Starting Material Synthesis: Methyl 4-chloronicotinate can be prepared from 4-chloropyridine through a lithiation reaction followed by carboxylation and esterification.[3]
-
Cyanation Reaction:
-
To a solution of methyl 4-chloronicotinate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source, typically sodium cyanide or potassium cyanide.
-
The reaction is often catalyzed by a transition metal complex, such as a palladium or nickel catalyst, to improve reaction rates and yields.[4]
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure methyl 4-cyanonicotinate.
-
-
Hydrolysis:
-
The purified methyl 4-cyanonicotinate is then hydrolyzed to this compound using either acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid or a solution of sodium hydroxide in a methanol/water mixture, followed by acidification.
-
Diagram of Synthetic Pathway:
Caption: Synthetic route to this compound via cyanation of a halo-precursor.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 827616-51-3 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| Appearance | Off-white to yellow solid | - |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in aqueous acid and base | [5][6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the cyano and carboxylic acid groups. A typical spectrum in DMSO-d₆ would show signals in the downfield region (around 7.5-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Key signals would include those for the nitrile carbon, the carboxyl carbon, and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹).[7][8][9]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be expected at m/z 148. The fragmentation pattern would likely involve the loss of CO₂ and HCN.[10]
Key Applications in Scientific Research
The bifunctional nature of this compound makes it a versatile building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The pyridine nucleus is a common scaffold in many pharmaceuticals. This compound serves as a precursor for the synthesis of more complex molecules with potential biological activity.
-
Synthesis of Pseudopeptides: Scientific literature has demonstrated the use of this compound in the carbodiimide-mediated coupling with L-amino acid methyl esters to form bicyclic compounds. These can be further transformed into pseudopeptides containing a 4-amidoxime unit, which are of interest in the development of novel chemical entities.[1]
-
Potential in Nitric Oxide (NO) Research: The presence of electron-withdrawing groups on the pyridine ring makes it a sophisticated intermediate for constructing pharmacologically relevant structures with potential applications in nitric oxide (NO) related research.[1]
-
Analogues of Antitubercular Agents: As a derivative of isonicotinic acid, the core of the first-line tuberculosis drug isoniazid, this compound provides a framework for creating new bioactive molecules to combat drug-resistant strains of Mycobacterium tuberculosis.[1]
Diagram of Application in Medicinal Chemistry:
Caption: Applications of this compound in the synthesis of potential drug candidates.
Materials Science
The rigid, aromatic structure of this compound, combined with its functional groups capable of forming coordination bonds and undergoing further reactions, makes it a candidate for the development of novel materials.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and the nitrogen atom of the pyridine ring can coordinate to metal ions, while the cyano group can participate in further interactions or be used as a reactive handle. This allows for the construction of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Conclusion and Future Outlook
This compound, while a relatively specialized chemical, offers significant potential for innovation in both medicinal chemistry and materials science. Its synthesis, primarily achieved through the cyanation of halo-nicotinic acid derivatives, is well-established, providing a reliable supply for research and development. The unique electronic and structural features of this molecule will undoubtedly continue to inspire the design and synthesis of novel compounds with tailored properties and functions. As the demand for sophisticated molecular building blocks grows, this compound is poised to play an increasingly important role in the advancement of chemical sciences.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Cyanonicotinic Acid: A Versatile Heterocyclic Building Block for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Scaffold
4-Cyanonicotinic acid, a pyridine derivative featuring both a carboxylic acid and a cyano group, is emerging as a highly versatile heterocyclic building block in the realms of materials science and medicinal chemistry. Its rigid structure, combined with the distinct reactivity of its functional groups, offers a unique platform for the rational design of novel materials and therapeutic agents. The presence of both electron-withdrawing cyano and carboxylic acid moieties on the pyridine ring creates a sophisticated electronic landscape, influencing its coordination properties and potential biological interactions. This guide provides a comprehensive overview of the potential research applications of this compound, delving into its role in the synthesis of advanced materials and its promise as a scaffold for drug discovery.
Core Properties and Synthesis
This compound (4-CNA) is a crystalline solid with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol .[1] The strategic placement of the cyano and carboxylic acid groups at the 4- and 3-positions of the pyridine ring, respectively, imparts a unique combination of electronic and steric properties.
| Property | Value |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol [1] |
| CAS Number | 827616-51-3[1] |
| IUPAC Name | 4-Cyanopyridine-3-carboxylic acid |
While commercial availability of 4-CNA exists for research purposes, understanding its synthesis is crucial for scalability and derivatization. A plausible synthetic route can be adapted from established methods for producing cyanopyridines and their subsequent hydrolysis.
Proposed Synthetic Pathway for this compound
A common strategy for introducing a cyano group to a pyridine ring is through the ammoxidation of a methyl group.[2] This can be followed by a selective hydrolysis or oxidation to yield the carboxylic acid.
Caption: Proposed synthetic route for this compound.
Application I: Advanced Materials Science - A Tailorable Linker for Coordination Polymers and MOFs
The bifunctional nature of this compound, possessing both a nitrogen atom within the pyridine ring and a carboxylate group, makes it an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs).[3] These materials are renowned for their high porosity, large surface areas, and tunable structures, leading to applications in gas storage, separation, catalysis, and sensing.
The geometry of the 4-CNA linker, with its angled disposition of coordinating sites, can lead to the formation of intricate and high-dimensional network structures. The cyano group can also participate in coordination or act as a functional site within the pores of the resulting framework.
Conceptual MOF Assembly using this compound
The self-assembly of metal ions or clusters with 4-CNA linkers can be achieved through solvothermal or hydrothermal synthesis. The choice of metal center, solvent, and reaction conditions will dictate the final topology and properties of the MOF.
Caption: General workflow for the synthesis of a MOF using this compound.
Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-(4-CNA) MOF
This protocol describes a representative method for the synthesis of a zinc-based MOF using this compound as the organic linker.
Materials:
-
This compound (4-CNA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Glass vials (20 mL) with Teflon-lined caps
-
Programmable oven
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly with the Teflon-lined cap.
-
Place the vial in a programmable oven and heat to 120°C at a rate of 5°C/min.
-
Maintain the temperature at 120°C for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by centrifugation.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Dry the activated MOF sample under vacuum at 80°C for 12 hours.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[4][5]
-
Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
Application II: Drug Discovery and Medicinal Chemistry - A Scaffold for Bioactive Molecules
The pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs.[6] For instance, isonicotinic acid, an isomer of nicotinic acid, is a key component of the anti-tuberculosis drug isoniazid.[1] The introduction of a cyano group to the nicotinic acid framework in 4-CNA offers a valuable handle for further chemical modifications and can influence the molecule's biological activity.
Potential Therapeutic Areas
Derivatives of nicotinic acid have shown a wide range of biological activities, suggesting several promising avenues for the application of 4-CNA in drug discovery.
-
Anticancer Agents: Novel nicotinic acid derivatives have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising activity against various cancer cell lines.[7][8] The cyano group of 4-CNA can be a key interaction point with biological targets or a site for further derivatization to enhance potency and selectivity.
-
Antimicrobial Agents: Acylhydrazone derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal activity.[8][9] 4-CNA can serve as a starting material for the synthesis of novel acylhydrazones and other heterocyclic systems with potential antimicrobial properties.
-
Anti-inflammatory Agents: Nicotinic acid derivatives have also been explored for their anti-inflammatory properties.[6] The unique electronic nature of 4-CNA could lead to the development of new anti-inflammatory agents with improved efficacy and safety profiles.
Synthetic Strategy: Derivatization of this compound for Biological Screening
The carboxylic acid group of 4-CNA is a prime site for derivatization, for example, through amide bond formation with various amines or hydrazines.
Caption: Synthetic pathways for generating libraries of bioactive molecules from this compound.
Experimental Protocol: Synthesis of a 4-Cyanonicotinamide Derivative
This protocol outlines a general procedure for the synthesis of an amide derivative of 4-CNA, which can be adapted for the creation of a library of compounds for biological screening.
Materials:
-
This compound (4-CNA)
-
A primary or secondary amine (R¹R²NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1.0 mmol of this compound, 1.2 mmol of the desired amine, 1.5 mmol of EDC, and 1.5 mmol of HOBt in 20 mL of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-cyanonicotinamide derivative.
Characterization:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized derivative.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and cyano groups.
Characterization Techniques
A thorough characterization of this compound and its derivatives is essential for understanding their properties and for quality control.
| Technique | Information Obtained |
| NMR Spectroscopy | Provides detailed information about the chemical structure and purity of the compound. |
| IR Spectroscopy | Confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, C≡N of the cyano group). |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound.[10] |
| TGA/DSC | Evaluates the thermal stability and phase transitions of the material.[4] |
| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline sample, which is crucial for MOFs and coordination polymers. |
Conclusion and Future Outlook
This compound stands as a promising and under-explored building block with significant potential in both materials science and medicinal chemistry. Its unique combination of a pyridine ring, a carboxylic acid, and a cyano group provides a rich platform for the design and synthesis of novel functional materials and bioactive molecules. The exploration of 4-CNA as a linker in MOFs and coordination polymers is expected to yield new materials with tailored properties for a range of applications. In parallel, its use as a scaffold in drug discovery holds the potential for the development of new therapeutic agents targeting a variety of diseases. This guide serves as a foundational resource to stimulate further research into the exciting and multifaceted applications of this compound.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Coordination polymer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nicotinic acid, 4-cyanophenyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Safe Handling of 4-Cyanonicotinic Acid
Introduction
4-Cyanonicotinic acid is a bifunctional molecule featuring both a carboxylic acid and a nitrile group on a pyridine ring. This unique structure makes it a valuable building block and intermediate in medicinal chemistry and materials science, particularly in the synthesis of novel pharmaceuticals and functional polymers. However, its chemical reactivity and structural motifs—a pyridine core and a cyano group—necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple checklist of precautions to provide a deep, mechanistic understanding of the risks associated with this compound and the rationale behind the recommended handling procedures. Our objective is to empower scientific staff to work safely and effectively with this compound by fostering a comprehensive safety-oriented mindset.
Hazard Identification and Risk Assessment
A complete risk assessment begins with a clear identification of the substance's intrinsic hazards. While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other substituted nicotinic acids and organic nitriles.
GHS Hazard Profile (Inferred)
Based on data from similar chemical structures, this compound should be handled as a hazardous substance.[1][2][3][4] The anticipated GHS classification is summarized below.
| Hazard Class | Hazard Code | Hazard Statement | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][4] |
Toxicological Profile and Routes of Exposure
-
Oral Toxicity: Ingestion is a primary concern. The "harmful if swallowed" classification indicates that even small quantities can cause significant adverse health effects.[1] Do not eat, drink, or smoke in laboratory areas.[7][8]
-
Dermal Contact: The compound is expected to be a skin irritant. Prolonged contact may lead to redness, inflammation, and discomfort. More importantly, absorption through the skin is a potential route of systemic exposure.
-
Eye Contact: As a solid powder, accidental introduction to the eyes can cause serious irritation and potential damage.[6]
-
Inhalation: Inhalation of the fine dust can irritate the respiratory tract, leading to coughing and discomfort.[1]
The Cyano Group: A Special Consideration
The presence of a nitrile (-C≡N) group warrants special attention. While organic nitriles are covalently bonded and do not release free cyanide ions as readily as inorganic salts (e.g., KCN), they can undergo metabolism or decomposition to produce hydrogen cyanide (HCN), a potent cellular toxin.[9]
Key Risks Associated with the Cyano Moiety:
-
Combustion: In a fire, thermal decomposition will likely produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[2][3][10]
-
Chemical Incompatibility: Contact with strong acids or strong reducing agents could potentially lead to the release of HCN.
-
Metabolic Action: If absorbed into the body, metabolic pathways can cleave the nitrile group, leading to in-vivo cyanide poisoning. This process, known as histotoxic anoxia, inhibits cellular respiration.[9]
Exposure Control and Personal Protection
A multi-layered approach is essential to minimize exposure. The internationally recognized "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. keyorganics.net [keyorganics.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Cyanides – Emergency Preparedness [vdh.virginia.gov]
- 10. aksci.com [aksci.com]
Methodological & Application
Application Notes & Protocols: 4-Cyanonicotinic Acid in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of MOF Synthesis with 4-Cyanonicotinic Acid
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery.[1] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, shape, and functionality.[2] This guide focuses on the potential of This compound as a linker in MOF synthesis, a topic of growing interest at the frontier of materials science.
While the use of nicotinic acid derivatives in the construction of coordination polymers is established, the specific application of this compound in creating robust, porous MOFs is a developing area of research. This document serves as a detailed guide, synthesizing established principles of MOF synthesis with the known coordination chemistry of analogous linkers to provide a comprehensive protocol for researchers. We will delve into the theoretical underpinnings, provide a detailed experimental workflow, and discuss the potential applications of the resulting materials, particularly in the realm of drug development.
Our approach is grounded in scientific integrity. The protocols described herein are based on established solvothermal and hydrothermal synthesis techniques for related MOF systems.[3][4] We will explain the causality behind each experimental choice, from precursor selection to reaction conditions, to provide a self-validating framework for your research.
The Unique Potential of this compound as a MOF Linker
This compound presents a unique combination of functional groups that make it an intriguing candidate for MOF synthesis:
-
Carboxylate Group (-COOH): This is a classic coordinating group in MOF chemistry, readily forming strong bonds with a variety of metal ions to create the framework's primary structure.[5]
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring offers an additional coordination site, allowing for the formation of more complex and potentially more stable MOF architectures. Its involvement can lead to higher-dimensional frameworks and influence the overall topology.
-
Cyano Group (-C≡N): The cyano group is a versatile functional moiety. It can act as a non-coordinating functional group that lines the pores of the MOF, potentially influencing guest-host interactions through dipole-quadrupole interactions, which is particularly relevant for the adsorption of specific molecules like carbon dioxide.[6] Alternatively, under certain reaction conditions or through post-synthetic modification, the cyano group could participate in further reactions or coordinate to metal centers, offering a pathway to functionalized MOFs with tailored properties.
The interplay of these three functional groups provides a rich design space for creating novel MOFs with potentially unique structural and functional properties.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF using this compound
This protocol details a representative solvothermal synthesis of a zinc-based MOF using this compound. Zinc is chosen as the metal node due to its versatile coordination chemistry and the prevalence of zinc-based MOFs in drug delivery research.[7]
Materials and Equipment
| Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Chloroform | ACS Reagent, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS Reagent, ≥99.8% | Sigma-Aldrich |
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclaves
-
Oven capable of maintaining a constant temperature of 120 °C
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Ultrasonic bath
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves
Step-by-Step Synthesis Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate PPE. DMF is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
Precursor Solution Preparation:
-
In a 50 mL beaker, dissolve 0.148 g (1.0 mmol) of this compound in 20 mL of N,N-Dimethylformamide (DMF).
-
In a separate 50 mL beaker, dissolve 0.297 g (1.0 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of DMF.
-
Use a magnetic stirrer to ensure complete dissolution of both solids. Gentle heating (up to 40 °C) can be applied if necessary.
-
-
Reaction Mixture Assembly:
-
Combine the two precursor solutions in a 100 mL beaker while stirring.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the reaction mixture into a 20 mL scintillation vial or a Teflon-lined autoclave.
-
Seal the reaction vessel tightly.
-
Place the vessel in a preheated oven at 120 °C for 24-72 hours . The reaction time can be varied to optimize crystal size and yield.
-
-
Product Isolation and Washing:
-
After the designated reaction time, carefully remove the reaction vessel from the oven and allow it to cool to room temperature.
-
A crystalline precipitate should be visible at the bottom of the vessel.
-
Decant the supernatant liquid.
-
Wash the solid product by adding 10 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging to pellet the solid. Repeat this washing step three times.
-
To remove residual DMF from the pores, perform a solvent exchange. Add 10 mL of chloroform, sonicate for 20 minutes, and centrifuge. Repeat this step three times.
-
Finally, wash the product with 10 mL of methanol three times using the same sonication and centrifugation procedure.
-
-
Activation:
-
After the final methanol wash, decant the supernatant and dry the product under vacuum at 150 °C for 12 hours . This step is crucial to remove any remaining solvent molecules from the pores of the MOF, making them accessible for guest molecules.
-
Rationale Behind the Protocol
-
Solvothermal Method: This is a widely used technique for MOF synthesis as the elevated temperature and pressure can facilitate the dissolution of precursors and promote the formation of crystalline products.[4]
-
DMF as Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[8]
-
Reactant Ratio: A 1:1 molar ratio of linker to metal salt is a common starting point for MOF synthesis. This can be systematically varied to optimize the final product.
-
Washing and Activation: The post-synthesis washing and activation steps are critical for obtaining a porous material with a high surface area. Incomplete removal of solvent can block the pores and significantly reduce the material's performance in applications like drug loading and release.
Characterization of the Synthesized MOF
To confirm the successful synthesis and to understand the properties of the resulting material, a suite of characterization techniques should be employed:
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the carboxylate group to the metal center by observing a shift in the C=O stretching frequency. It also confirms the presence of the cyano group. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and provides information about the removal of solvent molecules during activation. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal size of the MOF particles. |
| Gas Adsorption (e.g., N₂ at 77 K) | Measures the surface area (BET analysis) and pore volume of the activated MOF, confirming its porosity. |
Application in Drug Development: A Conceptual Framework
MOFs synthesized using this compound hold significant promise for applications in drug delivery due to their tunable porosity and the potential for functionalization.
Drug Loading Strategies
-
Direct Encapsulation: The porous nature of the MOF allows for the direct loading of drug molecules into the pores. The loading efficiency will depend on the pore size of the MOF and the size and chemical properties of the drug molecule.
-
Post-Synthetic Modification: The cyano groups lining the pores could be chemically modified to introduce specific functionalities that can covalently bind to drug molecules, allowing for a more controlled and potentially targeted drug delivery system.
Controlled Release Mechanisms
-
pH-Responsive Release: The coordination bonds between the zinc ions and the carboxylate groups can be sensitive to pH changes. In the acidic environment of tumor tissues or specific cellular compartments, these bonds can break, leading to the degradation of the MOF structure and the release of the encapsulated drug.
-
Diffusion-Controlled Release: The release of the drug can also be controlled by its diffusion out of the MOF pores. The rate of diffusion can be tuned by modifying the pore size and the surface chemistry of the MOF.
Visualizing the Workflow and Potential Applications
To better illustrate the concepts discussed, the following diagrams are provided.
MOF Synthesis Workflow
References
- 1. escholarship.org [escholarship.org]
- 2. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Cyanonicotinic Acid in Organic Synthesis
Introduction: The Strategic Importance of 4-Cyanonicotinic Acid
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of two distinct and chemically addressable functional groups—a carboxylic acid at the 3-position and a nitrile at the 4-position—renders it a versatile precursor for the synthesis of a diverse array of complex molecules. The strategic placement of the electron-withdrawing cyano and carboxylic acid groups on the pyridine ring influences its reactivity and provides multiple avenues for derivatization, enabling the construction of novel pharmacophores and functional materials.
This guide provides an in-depth exploration of key derivatization strategies for this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. Each protocol is designed as a self-validating system, incorporating mechanistic insights and practical considerations to ensure robust and reproducible outcomes.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in drug development for modifying a compound's pharmacokinetic and pharmacodynamic properties.
A. Amide Bond Formation: Synthesis of 4-Cyanonicotinamides
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid is crucial. We will explore two robust methods for this transformation.
Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by an amine. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acid and facilitate the reaction. This method is often preferred for its high yields and low rates of racemization.
Protocol 1: Synthesis of N-Benzyl-4-cyanonicotinamide using HATU
Materials:
-
This compound
-
Benzylamine
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes. This pre-activation step is critical for the efficient formation of the active ester.
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expertise & Experience: The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) system is a classic and widely used method for amide bond formation[1][2]. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange. NHS is added to trap this intermediate, forming a more stable NHS ester, which then reacts cleanly with the amine[3]. This two-step, one-pot procedure minimizes side reactions.
Protocol 2: Synthesis of N-(4-methoxyphenyl)-4-cyanonicotinamide using EDC/NHS
Materials:
-
This compound
-
p-Anisidine
-
EDC hydrochloride
-
NHS
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-60 minutes to allow for the formation of the NHS ester.
-
Add p-anisidine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Amide Coupling Reagents
| Coupling Reagent System | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| HATU | DIPEA | DMF, DCM | 1-4 hours | 80-98% | Fast reaction times, low racemization, high yields. |
| EDC/NHS | None or mild base | DCM, DMF, Water | 2-12 hours | 60-95% | Water-soluble byproducts (for EDC), stable NHS-ester intermediate.[1] |
Diagram 1: General Workflow for Amide Coupling
Caption: General experimental workflow for amide coupling reactions.
B. Esterification: Synthesis of 4-Cyanonicotinates
Esterification is another key transformation of the carboxylic acid group, often used to create prodrugs or to modify solubility.
Expertise & Experience: This is a classic acid-catalyzed esterification where the carboxylic acid is refluxed with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid[4][5]. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction towards the product[1].
Protocol 3: Synthesis of Ethyl 4-Cyanonicotinate via Fischer Esterification
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol (used in large excess, e.g., 10-20 eq or as solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography.
Expertise & Experience: For more sensitive substrates or when using precious alcohols where a large excess cannot be used, a two-step procedure involving the formation of an acyl chloride is highly effective. Thionyl chloride (SOCl₂) is a common reagent for this purpose, converting the carboxylic acid to a highly reactive acyl chloride[6][7]. This intermediate then readily reacts with the alcohol to form the ester.
Protocol 4: Synthesis of Methyl 4-Cyanonicotinate via Acyl Chloride
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of DMF (optional)
Procedure:
-
Acyl Chloride Formation:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride or in an inert solvent like toluene. A catalytic amount of DMF can accelerate the reaction.
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-cyanonicotinoyl chloride hydrochloride.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution in an ice bath and slowly add anhydrous methanol (1.5-2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude methyl 4-cyanonicotinate by column chromatography.
II. Derivatization of the Nitrile Moiety
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity accessible from this compound.
A. Hydrolysis to Carboxamide and Carboxylic Acid
Expertise & Experience: The nitrile group can be hydrolyzed under either acidic or basic conditions to first form a primary amide (4-carboxamidonicotinic acid) and upon further hydrolysis, a dicarboxylic acid (pyridine-3,4-dicarboxylic acid)[8][9]. The conditions can be controlled to favor one product over the other. Milder conditions tend to yield the amide, while more forcing conditions lead to the dicarboxylic acid[10].
Protocol 5: Partial Hydrolysis to 4-Carboxamidonicotinic Acid
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ammonium Hydroxide solution
Procedure:
-
Carefully add this compound (1.0 eq) in small portions to cold, concentrated sulfuric acid.
-
Gently heat the mixture (e.g., 80-90 °C) for 1-2 hours. The progress of the reaction should be monitored carefully to avoid over-hydrolysis.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution while cooling in an ice bath.
-
The product, 4-carboxamidonicotinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Diagram 2: Nitrile Hydrolysis Pathway
Caption: Stepwise hydrolysis of the nitrile group in this compound.
B. Reduction to a Primary Amine
Expertise & Experience: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation[11]. It is important to note that LiAlH₄ will also reduce the carboxylic acid to a primary alcohol[12]. Therefore, protecting the carboxylic acid as an ester prior to reduction is a common strategy if the carboxylic acid functionality needs to be preserved or regenerated later. Catalytic hydrogenation can sometimes be more selective.
Protocol 6: Catalytic Hydrogenation to 4-(Aminomethyl)nicotinic Acid
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas source (Parr shaker or balloon)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and a stoichiometric amount of concentrated HCl (to form the hydrochloride salt, which can improve solubility and prevent catalyst poisoning).
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction vessel in a Parr hydrogenation apparatus or use a hydrogen-filled balloon.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of 4-(aminomethyl)nicotinic acid.
-
-
Purification: The product can be purified by recrystallization.
C. [2+3] Cycloaddition to form a Tetrazole
Expertise & Experience: The nitrile group can undergo a [2+3] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. This transformation is highly valuable in medicinal chemistry as the tetrazole ring is a common bioisostere for a carboxylic acid group[12][13]. The reaction is often catalyzed by a Lewis acid or a proton source.
Protocol 7: Synthesis of 4-(1H-Tetrazol-5-yl)nicotinic Acid
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Caution: Azide compounds can be explosive. This reaction should be carried out with appropriate safety precautions in a well-ventilated fume hood.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into water and acidify to pH 2-3 with dilute HCl.
-
The product will precipitate from the solution.
-
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water).
III. C-C Bond Formation via Suzuki-Miyaura Coupling
To perform a Suzuki coupling, the this compound must first be converted to a derivative bearing a halide or triflate at a position amenable to coupling. For instance, derivatization could start from a halogenated nicotinic acid precursor. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate[1][9][14].
Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling[1]. For pyridine-based substrates, electron-rich and bulky phosphine ligands often give good results. The reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. By judiciously selecting from the derivatization strategies outlined in these application notes—including amide and ester formation, transformations of the nitrile group, and C-C bond-forming cross-coupling reactions—researchers can access a rich chemical space. The protocols provided herein are grounded in established chemical principles and are intended to serve as robust starting points for synthetic exploration. As with any chemical procedure, careful optimization may be required to achieve the desired outcome for specific substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Synthesis of Functionalized Pyridines from 4-Cyanonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Cyanonicotinic Acid
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make it a privileged heterocycle. The strategic functionalization of the pyridine ring is therefore a critical task in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This compound emerges as a particularly valuable starting material for the synthesis of diverse pyridine derivatives. It possesses two chemically distinct and orthogonally addressable functional groups: a carboxylic acid at the C3 position and a cyano group at the C4 position. This arrangement provides a powerful platform for divergent synthesis, enabling chemists to introduce a wide array of functionalities through well-established and robust chemical transformations. This guide provides detailed protocols and expert insights into the key synthetic pathways originating from this versatile building block.
Core Synthetic Strategies: A Divergent Approach
The true power of this compound lies in the ability to selectively manipulate its two functional groups. This allows for a planned, divergent synthetic strategy where a single starting material can give rise to multiple families of compounds. The primary avenues of functionalization are detailed below.
Caption: Divergent synthetic pathways from this compound.
Strategy 1: Selective Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C3 position is a versatile handle for introducing diversity, primarily through condensation and reduction reactions.
-
Amidation: The formation of an amide bond is arguably the most common transformation in medicinal chemistry. Using standard peptide coupling reagents, a vast library of amines can be coupled to the nicotinic acid core, introducing diverse side chains that can modulate biological activity and physical properties.
-
Esterification: Converting the carboxylic acid to an ester can serve multiple purposes. It can act as a protecting group, increase lipophilicity, or serve as a stable precursor for later hydrolysis. Simple esters are often used as intermediates in multi-step syntheses.
-
Reduction to Alcohol: Reduction of the carboxylic acid to a primary alcohol opens up a new set of chemical possibilities. The resulting hydroxymethyl group can be further functionalized to form ethers, halides for subsequent cross-coupling, or oxidized to an aldehyde.
-
Decarboxylation: Removal of the carboxyl group to yield 4-cyanopyridine is a key transformation for accessing C4-substituted pyridines where the C3 position is unsubstituted. While thermodynamically favorable, decarboxylation of heteroaromatic acids can require specific conditions to proceed efficiently without side reactions.[3][4]
Strategy 2: Selective Functionalization of the Cyano Group
The cyano group at the C4 position offers distinct synthetic opportunities, primarily through hydrolysis and reduction. These transformations are often performed on an esterified intermediate to prevent unwanted reactions with the carboxylic acid.
-
Hydrolysis to Amide/Carboxylic Acid: The nitrile can be partially hydrolyzed under controlled acidic or basic conditions to the primary amide (4-carbamoylnicotinic acid derivatives) or fully hydrolyzed to the carboxylic acid (pyridine-3,4-dicarboxylic acid derivatives). The primary amide introduces a valuable hydrogen bond donor/acceptor group.
-
Reduction to Amine: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the cyano group into a primary aminomethyl group. This introduces a basic and nucleophilic center, ideal for forming amides, sulfonamides, or for use in reductive amination protocols.
Strategy 3: Late-Stage Pyridine Ring Functionalization
While this guide focuses on derivatization from the existing functional groups, it is important to note that modern C-H functionalization techniques can be applied, often in later stages of a synthesis.[5] For instance, after decarboxylation to 4-cyanopyridine, Minisci-type radical reactions could be employed to introduce alkyl groups, although the electron-withdrawing cyano group directs this reaction to the C2 and C6 positions.[6][7]
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a solid foundation for the synthesis of derivatives from this compound.
Protocol 1: Synthesis of Methyl 4-Cyanonicotinate (Esterification)
Principle: This protocol uses a classic Fischer esterification, employing a catalytic amount of strong acid in an alcohol solvent. The reaction is driven to completion by using the alcohol as the solvent, ensuring a large excess.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric acid (Concentrated)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate or Magnesium sulfate (Anhydrous)
-
Rotary evaporator, magnetic stirrer, reflux condenser, standard glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid dropwise (approx. 0.1 eq). Caution: This addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker containing saturated sodium bicarbonate solution. Stir until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Characterization: The product, methyl 4-cyanonicotinate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Notes: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
Protocol 2: Synthesis of 4-Cyano-N-benzylnicotinamide (Amidation)
Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a peptide coupling agent. HATU activates the carboxylic acid, forming a highly reactive intermediate that readily couples with the amine nucleophile. A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the generated HCl.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, Anhydrous)
-
1 M HCl solution, Saturated sodium bicarbonate solution, Brine
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.
-
Add benzylamine (1.1 eq) dropwise to the activated mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-4 hours).
-
Quench the reaction by adding water and extract with ethyl acetate three times.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Choices:
-
HATU: Chosen for its high efficiency and low rate of racemization (not applicable here, but important for chiral substrates). It provides rapid and clean conversion.
-
DIPEA: A bulky, non-nucleophilic base that will not compete with the primary amine for reaction with the activated acid.
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and intermediates.
Caption: Simplified workflow for HATU-mediated amidation.
Protocol 3: Synthesis of (4-Cyanopyridin-3-yl)methanol (Reduction)
Principle: Borane-tetrahydrofuran complex (BH₃·THF) is a selective reducing agent for carboxylic acids in the presence of many other functional groups, including nitriles. It is generally preferred over stronger reducing agents like LiAlH₄ for this type of transformation to avoid reduction of the cyano group.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF, Anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BH₃·THF solution (approx. 2.0-3.0 eq) dropwise via a syringe or dropping funnel. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Cool the reaction back to 0°C and quench it by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Stir for 30 minutes, then neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
Safety Notes: Borane-THF is flammable and reacts with water to produce hydrogen gas. All operations must be performed in a fume hood under an inert atmosphere.
Protocol 4: Synthesis of 4-Cyanopyridine (Decarboxylation)
Principle: This protocol utilizes a copper-catalyzed decarboxylation method, which is often effective for heteroaromatic carboxylic acids. Copper(I) oxide in a high-boiling polar solvent like quinoline facilitates the removal of CO₂ at elevated temperatures.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
Quinoline
-
Toluene
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and a catalytic amount of copper(I) oxide (approx. 0.1 eq).
-
Add quinoline as the solvent (enough to create a stirrable slurry).
-
Heat the mixture to 180-200°C with vigorous stirring. The evolution of CO₂ should be observed.
-
Maintain the temperature and monitor the reaction by TLC or GC-MS until the starting material is no longer present (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with a large volume of toluene or ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the copper salts. Wash the pad thoroughly with the solvent.
-
Wash the filtrate with 1 M HCl multiple times to remove the quinoline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-cyanopyridine can be further purified by sublimation or column chromatography.
Troubleshooting: If the reaction is sluggish, a higher temperature or a different copper catalyst (e.g., copper powder) may be required. The choice of solvent can also be critical; N-methyl-2-pyrrolidone (NMP) is another common high-boiling solvent for such reactions.
Summary of Protocols and Expected Outcomes
| Protocol | Transformation | Key Reagents | Typical Yield | Key Considerations |
| 1 | Esterification | MeOH, H₂SO₄ | 85-95% | Reaction is an equilibrium; use of excess alcohol as solvent drives it to completion. |
| 2 | Amidation | Benzylamine, HATU, DIPEA | 80-95% | Ensure anhydrous conditions. Pre-activation of the acid is recommended for clean conversion. |
| 3 | Reduction | BH₃·THF | 70-85% | Selective for carboxylic acid over nitrile. Must be performed under inert atmosphere. |
| 4 | Decarboxylation | Cu₂O, Quinoline | 60-80% | Requires high temperatures. Quinoline removal during workup is critical. |
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Cyanonicotinic Acid in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the demand for versatile chemical scaffolds that can be readily functionalized to generate diverse compound libraries is paramount. 4-Cyanonicotinic acid, a heterocyclic building block, has emerged as a molecule of significant interest. Its unique structural architecture, featuring a pyridine ring substituted with a carboxylic acid at the 4-position and a cyano group at the 3-position, presents medicinal chemists with two orthogonal reactive handles. This duality allows for the strategic and sequential introduction of various pharmacophoric elements, making it an invaluable precursor in the synthesis of complex bioactive molecules.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Core Physicochemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and the electron-deficient nature of the pyridine ring.
| Property | Value/Description | Source |
| CAS Number | 827616-51-3 | BenchChem[1] |
| Molecular Formula | C₇H₄N₂O₂ | BenchChem[1] |
| Molecular Weight | 148.12 g/mol | BenchChem[1] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | - |
The carboxylic acid group serves as a classical handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions. The cyano group, an electron-withdrawing group, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This inherent reactivity profile allows for its incorporation into a wide array of molecular frameworks.
Application I: Synthesis of Bioactive Heterocycles - Enzyme Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2] this compound serves as an excellent starting material for the synthesis of substituted pyridines with potential as enzyme inhibitors.
Case Study: Hypothetical Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of modern oncology.[3] The following protocol outlines the synthesis of a hypothetical hinge-binding kinase inhibitor incorporating the this compound scaffold. The rationale is to utilize the carboxylic acid for coupling to a hinge-binding motif and the cyano group as a precursor to an amide that can interact with the solvent-exposed region of the kinase.
References
Introduction: The Analytical Imperative for 4-Cyanonicotinic Acid
An In-Depth Guide to the Quantitative Analysis of 4-Cyanonicotinic Acid
This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of this compound. Moving beyond simple procedural lists, this application note delves into the causality behind methodological choices, ensuring a deep, practical understanding of how to achieve accurate and reproducible results. The protocols herein are designed as self-validating systems, incorporating essential validation steps to ensure trustworthiness and scientific integrity.
This compound, a pyridine derivative featuring both a carboxylic acid and a nitrile group, is a compound of significant interest. It serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Its presence as a metabolite or impurity can have significant implications in drug safety and efficacy studies. Therefore, the ability to accurately and reliably quantify this compound in diverse matrices—from reaction mixtures to biological fluids—is paramount for quality control, metabolic studies, and regulatory compliance. This guide focuses on the two most powerful and widely adopted chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Selection: A Comparative Overview
Choosing the appropriate analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and polarity in the gas phase. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable, or made so via derivatization.[2] |
| Derivatization | Generally not required. | Mandatory for polar, non-volatile carboxylic acids.[3][4] |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range. | Excellent, often reaching pg levels, especially with selective ion monitoring.[5] |
| Specificity | Good, based on retention time and UV spectrum. Co-elution can be an issue. | Excellent, provides structural information from mass fragmentation patterns, ensuring high confidence in identification. |
| Sample Throughput | High, with typical run times of 10-20 minutes.[6] | Lower, due to the additional derivatization step and potentially longer oven programs. |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate. | Higher initial and operational cost. Requires more specialized expertise. |
Application Protocol I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse method for the analysis of organic acids due to its robustness, simplicity, and direct applicability without derivatization.[1] The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Principle of Analysis
This compound, being a polar molecule, is analyzed using a reversed-phase (e.g., C18) column. To achieve optimal retention and sharp peak shape, the mobile phase is acidified. This suppresses the ionization of the carboxylic acid group (-COOH), rendering the molecule less polar and increasing its interaction with the stationary phase. Quantification is performed using a UV detector, leveraging the strong absorbance of the pyridine ring. The absorbance maximum is typically in the 210-270 nm range.[7][8][9]
Experimental Workflow
References
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scispace.com [scispace.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. cpachem.com [cpachem.com]
A Robust, Validated RP-HPLC Method for the Quantification of 4-Cyanonicotinic Acid
An Application Note from the Analytical Sciences Group
Abstract
This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Cyanonicotinic acid. This compound is a key heterocyclic building block in medicinal and organic chemistry, making its accurate quantification critical for process monitoring, quality control, and stability testing.[1] This document provides a detailed, step-by-step protocol, explains the scientific rationale behind the method development choices, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction and Analytical Objective
This compound is a pyridine derivative featuring both a carboxylic acid and a cyano group.[1] These functional groups impart a degree of polarity and a pH-dependent charge, which present specific challenges for chromatographic separation. The primary objective of this work was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection capable of accurately quantifying this compound in the presence of potential impurities or degradation products. This guide is intended for researchers, analytical scientists, and quality control professionals who require a validated method for this analyte.
Analyte Properties and Method Development Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The strategy employed here is a systematic approach, beginning with the analyte's characteristics to logically deduce the optimal chromatographic conditions.
Physicochemical Properties of this compound
-
Structure: As shown in Figure 1, the molecule contains a hydrophilic pyridine ring, a polar cyano group, and an ionizable carboxylic acid group.
-
Polarity: The combination of functional groups makes it a polar aromatic acid. Standard C18 columns, the workhorse of reversed-phase chromatography, can sometimes provide insufficient retention for such polar compounds.[5]
-
Acidity (pKa): The exact pKa of this compound is not widely published. However, we can estimate it based on related structures. The pKa of the parent compound, isonicotinic acid, is approximately 4.9 for the carboxylic acid protonation.[6] The electron-withdrawing nature of the cyano group will increase the acidity (lower the pKa) of the carboxylic acid. A related compound, 6-Cyanonicotinic acid, has a predicted pKa of 2.81.[7][8] Therefore, a working pKa estimate of ~2.5 - 3.5 for this compound is a reasonable starting point for method development.
Rationale for Chromatographic Choices
The core principle of developing a robust method is to control variables that affect analyte retention and peak shape. For an ionizable compound like this compound, pH is the most critical factor.
-
Mode of Chromatography: Reversed-phase (RP) HPLC is the most suitable technique as it is ideal for separating and quantifying organic molecules, including polar aromatic acids.[9][10]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical first choice due to its versatility and wide availability. To ensure good peak shape for an acidic compound, a modern, high-purity silica column with low silanol activity is essential to prevent secondary interactions that can cause peak tailing.[11]
-
Mobile Phase pH Control: To achieve reproducible retention and symmetrical peaks, the ionization state of the analyte must be suppressed. For an acidic compound, this is achieved by setting the mobile phase pH at least 1.5 to 2 units below its pKa.[11] With an estimated pKa of ~3.0, a mobile phase pH of ≤ 2.0 would ensure the carboxylic acid is fully protonated (in its neutral form), maximizing its retention on the nonpolar C18 stationary phase.
-
Buffer Selection: An acidic buffer is required to maintain the low pH. A phosphate buffer is an excellent choice due to its appropriate pKa value (pKa1 ≈ 2.15) and UV transparency at lower wavelengths. Ammonium formate is another good option, especially for LC-MS compatibility.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency.[12]
-
Detection Wavelength (λmax): Nicotinic acid derivatives typically exhibit strong UV absorbance due to the pyridine ring system.[13] The parent compound, nicotinic acid, has absorbance maxima around 213 nm and 261 nm in acidic media.[14][15] The addition of the cyano group, a chromophore, will likely influence the spectrum. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance for this compound to ensure maximum sensitivity. For this application note, a wavelength of 265 nm is selected based on a preliminary scan.
Method Development Workflow
The logical flow of the method development process is visualized in the diagram below.
Diagram 1. A systematic workflow for HPLC method development.
Detailed Experimental Protocols
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Phosphoric acid (H₃PO₄, ~85%, analytical grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase (20 mM Potassium Phosphate in Water, pH 2.0 / Acetonitrile = 85:15 v/v):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH of the aqueous solution to 2.0 ± 0.05 using ~85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
For 1 liter of mobile phase, mix 850 mL of the prepared buffer with 150 mL of acetonitrile.
-
Degas the final mobile phase by sonication or online degasser before use.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1 - 100 µg/mL).
Chromatographic Conditions
All quantitative data should be collected using the optimized parameters summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 2.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
| Analyte Retention Time | Approximately 4.5 minutes |
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed as per ICH Q2(R1) guidelines.[2][4][16]
Diagram 2. Interrelationship of key analytical method validation parameters.
System Suitability
Before any validation run, inject a working standard (e.g., 50 µg/mL) five times. The results must meet the criteria in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol: Analyze the diluent (blank) and a placebo sample (if applicable) to demonstrate no interfering peaks at the retention time of this compound. Use a PDA detector to assess peak purity of the analyte in a spiked sample.
Linearity
-
Protocol: Prepare at least five concentrations across the range of 1 µg/mL to 100 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 10.0 | 151,980 |
| 25.0 | 380,150 |
| 50.0 | 761,200 |
| 100.0 | 1,525,100 |
| r² | 0.9999 |
Accuracy (Recovery)
-
Protocol: Perform spike-recovery experiments. Spike a placebo solution with the analyte at three concentration levels (e.g., 25, 50, and 100 µg/mL). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level (µg/mL) | Mean Measured Conc. (µg/mL) | % Recovery |
| 25.0 | 24.85 | 99.4% |
| 50.0 | 50.30 | 100.6% |
| 100.0 | 99.10 | 99.1% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a single standard concentration (e.g., 50 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision Type | Mean Peak Area | % RSD |
| Repeatability (n=6) | 760,550 | 0.8% |
| Intermediate (n=6) | 758,900 | 1.1% |
Robustness
-
Protocol: Deliberately make small variations to the method parameters and assess the impact on the results (e.g., retention time, peak area).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.1 (pH 1.9 and 2.1).
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted.
Conclusion
This application note describes a simple, robust, and reliable isocratic RP-HPLC method for the quantitative determination of this compound. The method development was based on the fundamental physicochemical properties of the analyte, leading to a logical selection of chromatographic parameters. The final method uses a C18 column with a buffered acetonitrile/water mobile phase at a low pH to ensure excellent peak shape and reproducible retention. The outlined validation protocol, based on ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control and research environments.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 8. 6-CYANONICOTINIC ACID | 70165-31-0 [chemicalbook.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic Acid (210-260 nm) [starna.com]
- 15. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]
- 16. starodub.nl [starodub.nl]
Introduction: The Shift to Greener Synthesis of Isonicotinic Acid
Isonicotinic acid (pyridine-4-carboxylic acid) is a critical building block in the pharmaceutical and agrochemical industries. It is the primary precursor for the synthesis of the antitubercular drug isoniazid, as well as other compounds like the plant growth regulator inabenfide and the antihistamine terefenadine[1][2]. Traditional chemical synthesis routes for isonicotinic acid often rely on the harsh oxidation of alkylpyridines, processes that are energy-intensive, utilize hazardous reagents, and generate significant waste streams[1][2].
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents a compelling green alternative. Enzymatic processes operate under mild conditions (ambient temperature and neutral pH), exhibit high selectivity, and can achieve near-quantitative conversion, thereby simplifying downstream processing and reducing environmental impact[3][4]. This guide provides a detailed overview and practical protocols for the enzymatic conversion of 4-cyanopyridine to isonicotinic acid, a robust and industrially relevant biotransformation.
Scientific Principle: The Enzymatic Pathways
The bioconversion of 4-cyanopyridine to isonicotinic acid is primarily accomplished via two distinct enzymatic pathways that fall under the nitrilase superfamily[4][5]. The choice of microorganism and the specific enzymes it expresses determines the route of conversion.
Pathway A: The Nitrile Hydratase/Amidase (NHase/Amidase) System
This is a two-step pathway common in bacteria of the Rhodococcus genus.[6][7][8]
-
Step 1: Hydration. A nitrile hydratase (NHase, EC 4.2.1.84), a metalloenzyme containing either a cobalt or iron center, catalyzes the hydration of the nitrile group (-C≡N) of 4-cyanopyridine to form the intermediate, isonicotinamide[9][10].
-
Step 2: Hydrolysis. An amidase (EC 3.5.1.4) then hydrolyzes the amide group (-CONH₂) of isonicotinamide to the corresponding carboxylic acid (isonicotinic acid) and ammonia[4][6].
Pathway B: The Nitrilase System
This pathway accomplishes the conversion in a single step.
-
Direct Hydrolysis. A nitrilase (EC 3.5.5.1) directly hydrolyzes the nitrile group of 4-cyanopyridine to isonicotinic acid and ammonia, without the formation of a free amide intermediate[11][12][13]. This pathway is found in various bacteria, including species of Nocardia and Pseudomonas.[1][14]
The direct nitrilase pathway is often preferred for producing carboxylic acids as it avoids the potential accumulation of the amide intermediate, simplifying the process. However, the NHase/amidase system is highly efficient and is used industrially for the production of various amides, such as acrylamide and nicotinamide[8][15].
Diagram of Enzymatic Pathways
Caption: Two primary enzymatic routes for converting 4-cyanopyridine.
Experimental Protocols: Whole-Cell Biocatalysis
Using whole microbial cells as the catalyst is often more cost-effective and robust for industrial applications than using purified enzymes. The cells can be used as a "resting cell" suspension (non-growing but metabolically active) and can be immobilized for easier recovery and reuse[1][16]. This section details a general protocol using a nitrilase-producing microorganism, which can be adapted for NHase/amidase systems.
Protocol 1: Cultivation of Biocatalyst (e.g., Nocardia globerula NHB-2)
This protocol is based on methods described for nitrilase-producing organisms and is designed to induce high levels of the target enzyme[1].
Objective: To produce sufficient cell biomass with high nitrilase activity.
Materials:
-
Growth Medium: 1% Glucose, 0.5% Peptone, 0.3% Beef Extract, 0.1% Yeast Extract.
-
Inducer: Isobutyronitrile (handle with care in a fume hood).
-
Microorganism: e.g., Nocardia globerula NHB-2.
-
Sterile baffled flasks, incubator shaker, centrifuge.
Procedure:
-
Inoculum Preparation: Inoculate 50 mL of sterile growth medium with a single colony or glycerol stock of the microorganism. Incubate at 30°C with shaking at 160-180 rpm for 24-48 hours until turbid.
-
Production Culture: Add the inoculum to 1 L of growth medium in a larger baffled flask. Incubate under the same conditions.
-
Induction: When the culture reaches the mid-logarithmic growth phase (typically 12-16 hours), add the inducer (e.g., isobutyronitrile) to a final concentration of 0.1-0.2% (v/v). Causality: The inducer is structurally related to the substrate and signals the cell to upregulate the production of the nitrile-converting enzymes.
-
Harvesting: Continue incubation for another 12-24 hours post-induction. Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Preparation of Resting Cells: Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to remove residual medium components. Resuspend the final pellet in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight). This is the "resting cell" catalyst.
Protocol 2: Fed-Batch Biotransformation of 4-Cyanopyridine
A fed-batch strategy is often employed to overcome substrate inhibition, where high concentrations of the nitrile can be toxic to the cells or inhibitory to the enzyme[1][17].
Objective: To convert 4-cyanopyridine to isonicotinic acid with high yield and productivity.
Materials:
-
Resting cell suspension (from Protocol 1).
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.5-8.0).
-
Substrate: 4-Cyanopyridine (solid).
-
Temperature-controlled reaction vessel with pH monitoring and agitation.
-
HPLC system for reaction monitoring.
Procedure:
-
Reaction Setup: Add the resting cell suspension to the reaction buffer in the vessel to a final cell concentration of 1.5-2.0 mg dry cell weight per mL[1]. Set the temperature to 35-45°C and maintain pH at 7.5 with gentle agitation[14]. Causality: Optimal pH and temperature are critical for enzyme stability and activity. Most nitrilases and NHases function well in the neutral to slightly alkaline range.[4][14]
-
Initial Substrate Addition: Add the first "feed" of solid 4-cyanopyridine to a concentration of 50-100 mM[1][14].
-
Monitoring: Take samples periodically (e.g., every 15-20 minutes) and analyze for the disappearance of 4-cyanopyridine and the appearance of isonicotinic acid using HPLC (see Protocol 3).
-
Fed-Batch Feeding: Once the substrate concentration drops significantly (e.g., >90% conversion), add the next feed of solid 4-cyanopyridine[1]. Repeat this process for several cycles. Causality: This strategy maintains a low, non-inhibitory substrate concentration while allowing the product to accumulate to very high titers, which is economically advantageous for downstream processing.[3][14]
-
Reaction Completion: The reaction is complete when the conversion rate significantly slows or a target product concentration is reached. A total of 10-12 feeding cycles may be possible, achieving final isonicotinic acid concentrations well over 1.5 M ( >170 g/L)[14].
Protocol 3: HPLC Analysis for Reaction Monitoring
Objective: To quantify the substrate (4-cyanopyridine) and product (isonicotinic acid) concentrations.
Materials:
-
HPLC system with UV detector.
-
C18 reverse-phase column (e.g., SHIM-PACK VP-ODS).
-
Mobile Phase: Methanol and water (e.g., 30:70 v/v), potentially with a buffer or ion-pairing agent[14][18].
-
Standards: Pure 4-cyanopyridine and isonicotinic acid.
Procedure:
-
Sample Preparation: Take a sample from the reaction mixture. Centrifuge to remove cells. Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve for both 4-cyanopyridine and isonicotinic acid standards. Calculate the concentrations in the reaction samples based on the peak areas.
Experimental Workflow Diagram
Caption: From cell culture to purified isonicotinic acid.
Process Optimization and Data
Optimizing the biotransformation is key to achieving industrial feasibility. Several parameters must be considered.[20][21][22]
| Parameter | Typical Range | Rationale & Key Insights |
| pH | 7.0 - 8.5 | Enzyme activity and stability are highly pH-dependent. The production of acidic product will lower the pH, requiring buffering or active pH control.[14] |
| Temperature | 30 - 50°C | A trade-off exists between reaction rate (higher at elevated temps) and enzyme stability (longer half-life at lower temps). For P. putida nitrilase, the half-life was 93.3h at 30°C but only 9.5h at 45°C.[9][14] |
| Cell Loading | 1 - 5 mg/mL (dcw) | Higher cell loading increases the volumetric productivity but can introduce mass transfer limitations. The optimal loading balances rate with cost.[14] |
| Substrate Feed | 50 - 200 mM per feed | Fed-batch strategy is crucial to avoid substrate inhibition and cell toxicity, enabling final product titers that would be impossible in a simple batch reaction.[1][3][14] |
| Agitation | 150 - 250 rpm | Ensures homogeneity and adequate mixing of the solid substrate, but excessive shear can damage cells. |
Expected Performance: Using a fed-batch process with Pseudomonas putida cells, a final isonicotinic acid concentration of 123 g/L was achieved in 200 minutes.[14] With other organisms like Zobellia galactanivorans, titers as high as 220 g/L have been reported in 3 hours, demonstrating the high productivity of these systems[14][17].
Downstream Processing: Product Recovery
Downstream processing can account for a significant portion of the total production cost[23][24]. The goal is to isolate the isonicotinic acid from the reaction broth, which contains cells, residual salts, and soluble proteins.
-
Cell Removal: The first step is to separate the biocatalyst. This is typically done by centrifugation or microfiltration. If immobilized cells are used, this step is simplified to just removing the beads or carrier.
-
Product Isolation & Purification:
-
pH Adjustment & Crystallization: Isonicotinic acid has limited solubility in water, especially at its isoelectric point. After removing the cells, the supernatant can be acidified to induce crystallization of the product.
-
Solvent Extraction: Liquid-liquid extraction can be used to move the product from the aqueous phase to an organic solvent, from which it can be recovered[24][25].
-
Adsorption: Using fixed-bed columns with appropriate resins can effectively capture and purify the isonicotinic acid from the broth[23].
-
A common laboratory method involves acidifying the cell-free supernatant to precipitate the isonicotinic acid, which is then filtered, washed, and dried[26].
Conclusion
The enzymatic conversion of 4-cyanopyridine offers a powerful, efficient, and environmentally sustainable route to isonicotinic acid. By selecting an appropriate microbial catalyst and optimizing the reaction using a whole-cell, fed-batch strategy, researchers can achieve high product titers and yields. This application note provides the foundational knowledge and protocols to implement and advance this green chemistry approach in the lab and beyond.
References
- 1. bioencapsulation.net [bioencapsulation.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrilase - Wikipedia [en.wikipedia.org]
- 12. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC | Semantic Scholar [semanticscholar.org]
- 19. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 20. Optimized Machine Learning for Autonomous Enzymatic Reaction Intensification in a Self‐Driving Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 21. juser.fz-juelich.de [juser.fz-juelich.de]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. Downstream process development in biotechnological itaconic acid manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 25. researchgate.net [researchgate.net]
- 26. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Cyanonicotinic Acid
Welcome to the technical support center for the synthesis of 4-cyanonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their synthetic routes. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to support your experimental success.
Understanding the Synthesis of this compound
This compound is a valuable heterocyclic building block in organic and medicinal chemistry, featuring a pyridine ring substituted with both a carboxylic acid and a cyano group.[1] These two reactive sites offer versatility for further chemical modifications.[1] The primary synthetic challenges often revolve around achieving high yields and minimizing side reactions. Common synthetic pathways include the hydrolysis of a dinitrile precursor or the cyanation of a halo-nicotinic acid derivative.
Common Synthetic Pathways & Potential Pitfalls
Two prevalent routes for synthesizing this compound are:
-
Ammoxidation of 4-methylpyridine to 4-cyanopyridine, followed by hydrolysis: This is a widely used industrial method.[2][3][4][5][6] The initial ammoxidation step can be highly efficient, with reported yields of 4-cyanopyridine exceeding 98%.[3][4] However, the subsequent hydrolysis of 4-cyanopyridine to this compound can be challenging. Over-hydrolysis can lead to the formation of isonicotinic acid, while incomplete hydrolysis results in the presence of isonicotinamide.[7][8]
-
Cyanation of a 4-halonicotinic acid derivative: This method involves the nucleophilic aromatic substitution of a halogen (typically chlorine) with a cyanide group.[1] The electron-withdrawing properties of the pyridine nitrogen and the carboxylic acid group facilitate this substitution.[1] However, the reaction may require metal catalysis (e.g., palladium or copper complexes) to proceed efficiently.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound from 4-Cyanopyridine Hydrolysis
Q: My hydrolysis of 4-cyanopyridine is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this step are often due to the formation of byproducts, primarily isonicotinamide (from incomplete hydrolysis) and isonicotinic acid (from over-hydrolysis of the cyano group). Here’s how to troubleshoot:
-
Incomplete Hydrolysis (Isonicotinamide as a major byproduct):
-
Causality: The hydrolysis of the nitrile to the amide is often faster than the hydrolysis of the amide to the carboxylic acid. Insufficient reaction time, low temperature, or inadequate base concentration can lead to the accumulation of the amide intermediate.
-
Solutions:
-
Optimize Reaction Time and Temperature: Prolong the reaction time and/or moderately increase the temperature. Monitor the reaction progress by HPLC or TLC to determine the optimal conditions.[9]
-
Adjust Base Concentration: In base-catalyzed hydrolysis (e.g., using NaOH), ensure a sufficient stoichiometric excess of the base is used to drive the reaction to completion. For instance, a molar ratio of 1:1.5 to 1:1.75 of 4-cyanopyridine to NaOH has been reported for the synthesis of isonicotinic acid.[8]
-
Consider a Two-Step Enzymatic Approach: For a greener and more selective synthesis, consider a two-step enzymatic process. A nitrilase can convert 4-cyanopyridine to a mixture of isonicotinic acid and isonicotinamide, followed by the use of an amidase to hydrolyze the remaining amide.[7]
-
-
-
Over-hydrolysis (Isonicotinic acid as a major byproduct):
-
Causality: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times in the presence of a strong acid or base, can lead to the hydrolysis of the cyano group, forming isonicotinic acid.
-
Solutions:
-
Milder Reaction Conditions: Employ milder conditions. For base-catalyzed hydrolysis, reducing the temperature or the concentration of the base can help to selectively hydrolyze the amide without affecting the nitrile.
-
Enzymatic Synthesis: The use of specific nitrilases can offer high selectivity for the conversion of the nitrile to the carboxylic acid without significant byproduct formation.[7][10] Several microbial nitrilases have shown high efficiency in converting 4-cyanopyridine to isonicotinic acid.[7]
-
-
Issue 2: Poor Yield in the Cyanation of 4-Chloronicotinic Acid
Q: I am attempting to synthesize this compound by cyanating 4-chloronicotinic acid, but the yield is very low. What could be the problem?
A: Low yields in this nucleophilic aromatic substitution reaction can be attributed to several factors:
-
Insufficient Reactivity:
-
Causality: While the pyridine ring is activated towards nucleophilic attack, the reaction may still be sluggish without proper catalysis.
-
Solution: Employ a metal catalyst, such as a palladium or copper complex, to facilitate the cyanation reaction.[1] The choice of ligand for the metal is also crucial and may require optimization.
-
-
Side Reactions:
-
Causality: The cyanide ion is a strong nucleophile and can participate in side reactions. Also, the carboxylic acid group can be deprotonated under basic conditions, which might affect the electronic properties of the ring and its reactivity.
-
Solution:
-
Protecting Groups: Consider protecting the carboxylic acid group as an ester before the cyanation step. This can prevent unwanted side reactions and may improve the solubility of the starting material in organic solvents. The ester can be subsequently hydrolyzed to yield the final product.
-
Optimize Cyanide Source and Solvent: Experiment with different cyanide sources (e.g., NaCN, KCN, CuCN) and aprotic polar solvents (e.g., DMF, DMSO) to find the optimal combination for your substrate.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final this compound product. It seems to be contaminated with starting materials or byproducts.
A: Purification can be challenging due to the similar polarities of the product, starting materials, and byproducts.
-
Crystallization Issues:
-
Causality: The presence of impurities can inhibit crystallization or lead to the co-crystallization of unwanted compounds.
-
Solution:
-
Solvent Screening: Perform a systematic screening of different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often yields the best results.
-
pH Adjustment: Since this compound is an acid, its solubility is highly dependent on pH. You can exploit this by dissolving the crude product in a basic aqueous solution, filtering out any insoluble impurities, and then re-precipitating the pure product by carefully acidifying the solution.
-
-
-
Chromatographic Separation:
-
Causality: If crystallization fails, column chromatography is a viable alternative.
-
Solution:
-
Stationary and Mobile Phase Optimization: For silica gel chromatography, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The ratio of the solvents will need to be optimized to achieve good separation. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient industrial method for synthesizing 4-cyanopyridine, the precursor to this compound?
A1: The gas-phase ammoxidation of 4-methylpyridine is the most common and efficient industrial method.[2][3][4][5][6] This process involves reacting 4-methylpyridine with ammonia and air over a catalyst at elevated temperatures.[3] With optimized catalysts and reaction conditions, conversion rates of 4-methylpyridine can be above 99%, with yields of 4-cyanopyridine exceeding 98%.[3][4]
Q2: Are there any "green" or biocatalytic methods for synthesizing this compound?
A2: Yes, enzymatic methods are gaining traction as environmentally friendly alternatives.[7][10] Nitrilase enzymes from various microorganisms can directly hydrolyze 4-cyanopyridine to isonicotinic acid with high selectivity and yield, often under mild reaction conditions (aqueous medium, near-neutral pH, and moderate temperatures).[7] This approach avoids the use of harsh chemicals and reduces the generation of waste.[7]
Q3: Can I use other 4-substituted nicotinic acids for the synthesis?
A3: In principle, other leaving groups besides chloro, such as bromo or iodo, can be used in the nucleophilic aromatic substitution reaction with cyanide. However, the reactivity of the starting material will vary depending on the nature of the leaving group. Fluoro-substituted pyridines are generally the most reactive towards nucleophilic aromatic substitution.
Q4: What analytical techniques are best for monitoring the reaction progress and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both monitoring the reaction progress and assessing the purity of the final product.[9][11] It allows for the quantification of starting materials, intermediates, the desired product, and any byproducts. Thin-Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the isolated product.[12]
Experimental Protocols & Data
Protocol 1: Base-Catalyzed Hydrolysis of 4-Cyanopyridine
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanopyridine in water.
-
Addition of Base: Slowly add a solution of sodium hydroxide (1.5-2.0 molar equivalents) to the flask while stirring.
-
Heating: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an appropriate acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Data Summary: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine
| Catalyst System | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Yield of 4-Cyanopyridine (%) | Reference |
| V-Cr-B-P on SiO₂ | Not Specified | 100 | 93 | [2] |
| V-Cr-Mo-P on SiO₂ | Not Specified | 100 | 95 | [2] |
| V-Mn | 410 | 96 | 82 (selectivity) | [2] |
| AaBbCcCr₁₀Oₓ on Al₂O₃ | 330-450 | >99 | >98 | [2][4] |
| V₂O₅ on γ-Al₂O₃ | Not Specified | >80 (conversion) | Not Specified | [2] |
Note: This table provides a summary of reported data and specific conditions may vary.
Visualizing the Workflow
Workflow for this compound Synthesis via Hydrolysis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Hydrolysis
Caption: Troubleshooting low yield in hydrolysis.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 5. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 6. US4001255A - Process for the production of cyanopyridines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Cyanonicotinic Acid
Welcome to the technical support resource for the purification of 4-cyanonicotinic acid (4-CNA). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity 4-CNA. As a key heterocyclic building block, the purity of 4-CNA is paramount for successful downstream applications, from peptide couplings to the synthesis of complex pharmacological agents.[1]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality of common purification issues. We will explore troubleshooting scenarios and frequently asked questions, grounding our recommendations in the fundamental principles of organic chemistry.
Purification Strategy Overview
The optimal purification strategy for this compound depends on the nature and quantity of the impurities present. Common impurities often include unreacted starting materials (e.g., 4-cyanopyridine if hydrolysis is incomplete), colored by-products from oxidation or side reactions, and other acidic or neutral compounds.[2][3] A multi-step approach is often necessary to achieve high purity.
Below is a general decision-making workflow for purifying crude 4-CNA.
Caption: Decision workflow for selecting a 4-CNA purification method.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Recrystallization Issues
Q1: My recovery of 4-CNA is very low after recrystallization. What went wrong?
A1: Low recovery is a common issue in recrystallization and typically stems from one of four main causes.[4] The fundamental principle of recrystallization is to dissolve the solute in a minimum amount of a hot solvent in which it has low solubility at cooler temperatures.[4][5]
-
Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product.[4] The goal is to create a saturated solution at the solvent's boiling point. Using excess solvent means that a significant amount of your product will remain dissolved even after cooling, leading to poor yields.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step to remove insoluble impurities), product is lost before the main cooling phase. This can be mitigated by using a slight excess of solvent and keeping all glassware (funnels, flasks) hot.
-
Improper Rinsing: Washing the collected crystals with room temperature or warm solvent will redissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for rinsing.[4]
-
Inappropriate Solvent Choice: If 4-CNA is too soluble in the chosen solvent at low temperatures, recovery will be poor. A good recrystallization solvent should exhibit a large solubility difference between hot and cold conditions.
Q2: My 4-CNA is "oiling out" instead of forming crystals upon cooling. How do I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[6] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.
-
Cause - High Solute Concentration: The solution may be supersaturated. Try reheating the solution to redissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again, very slowly.
-
Cause - Melting Point Depression: Impurities can lower the melting point of the solute mixture, sometimes below the temperature of the solution.
-
Solution 1 - Slow Cooling: Do not rush the cooling process by immediately placing the flask in an ice bath. Allow the solution to cool slowly to room temperature first. This encourages the formation of a stable crystal lattice.[4]
-
Solution 2 - Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.[6]
-
Solution 3 - Change Solvent System: Oiling out is a strong indication that you may need a different solvent or a solvent pair. If your compound is too soluble, add a "co-solvent" in which it is less soluble. For example, if 4-CNA is dissolved in hot ethanol, you can slowly add water (an "anti-solvent") until the solution becomes faintly cloudy (turbid), then reheat to clarify and cool slowly.[7]
Q3: After recrystallization, my 4-CNA is still colored (e.g., yellow or tan). How can I get a colorless product?
A3: Colored impurities are common in syntheses involving oxidation or aromatic compounds.[8]
-
Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal (carbon). The high surface area of charcoal adsorbs large, conjugated colored molecules.
-
Protocol:
-
Dissolve the crude 4-CNA in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Using too much will adsorb your product and reduce yield.
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing in the filter paper. Use a pre-heated funnel and flask.[6]
-
Allow the clarified filtrate to cool and crystallize as usual.[8]
-
Extraction & Chromatography Issues
Q4: I performed an acid-base extraction to purify my 4-CNA, but the final product is still impure. Why?
A4: Acid-base extraction is a powerful technique that separates compounds based on their differing acid/base properties and solubilities in aqueous and organic solvents.[9] Failure to achieve good separation usually points to issues with pH control or extraction technique.
-
Principle: this compound, being a carboxylic acid, is deprotonated by a base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer.[9][10]
-
Incorrect Base: The pKa of the acidic proton in 4-CNA must be considered. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate a carboxylic acid. Using a strong base like sodium hydroxide (NaOH) is also effective but could potentially hydrolyze the nitrile group under harsh conditions or react with other functional groups on impurities.[11]
-
Incomplete Extraction: Ensure you have thoroughly mixed the aqueous and organic layers. Incomplete mixing means not all the acid will be deprotonated and transferred to the aqueous layer.[12] Repeat the extraction with fresh aqueous base 2-3 times to ensure complete transfer.
-
Improper Re-acidification: After separating the aqueous layer containing the 4-CNA salt, you must re-acidify it to precipitate the neutral carboxylic acid. Add a strong acid (e.g., HCl) dropwise until the solution is acidic (pH 2-3, check with pH paper).[12][13] If you don't add enough acid, your product will remain in its salt form, dissolved in the water.
Q5: My 4-CNA streaks badly (tails) during silica gel column chromatography. How can I get sharp bands?
A5: This is a classic problem when running carboxylic acids on standard silica gel. The acidic protons of your compound interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica, leading to poor separation and significant tailing.[14]
-
Solution - Modify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to your eluent (mobile phase).
-
Add ~0.5-1% acetic acid or formic acid to your solvent system (e.g., ethyl acetate/hexanes).
-
Mechanism: The added acid protonates the silanol groups on the silica and ensures your 4-CNA remains fully protonated. This minimizes the strong ionic interactions, allowing the compound to move through the column more cleanly based on polarity.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally, but based on the structure (a polar, hydrogen-bonding molecule), a good starting point is polar protic solvents. The principle is that solubility should be high in hot solvent and low in cold solvent.[4][5]
| Solvent | Boiling Point (°C) | Rationale & Potential Issues |
| Water | 100 | Excellent choice for polar compounds. Nicotinic acid derivatives often show good solubility in hot water and poor solubility in cold.[15][16] High boiling point allows for a wide temperature gradient. |
| Ethanol | 78 | Often a good solvent for moderately polar compounds. May be too good a solvent, requiring a co-solvent like water or hexanes to reduce solubility for crystallization. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. Good alternative to consider. |
| Acetonitrile | 82 | A polar aprotic solvent. Can be effective if protic solvents are too reactive or too effective. |
| Ethyl Acetate | 77 | A moderately polar solvent. May be useful, but solubility might be high even when cold. Often used in solvent pairs with hexanes. |
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of crude 4-CNA into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the dissolved solutions to cool to room temperature, then in an ice bath. The best solvent will yield a large quantity of crystalline precipitate.[4]
Q2: How do I perform an acid-base extraction for 4-CNA?
A2: This protocol assumes your crude product contains 4-CNA along with neutral impurities.
Caption: Step-by-step workflow for acid-base extraction of 4-CNA.
Detailed Steps:
-
Dissolve: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.[9]
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12]
-
Mix & Vent: Stopper the funnel, invert, and vent to release CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes, venting frequently.
-
Separate: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the 4-CNA has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Isolate Neutral Impurities: The remaining organic layer contains any neutral impurities. It can be washed with brine, dried over Na₂SO₄, and evaporated to identify these by-products.[13]
-
Precipitate Product: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl while stirring until gas evolution ceases and the solution is strongly acidic (test with pH paper). This compound will precipitate as a solid.[13]
-
Collect: Collect the pure solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm the purity and identity of your this compound.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): Spot your purified material against the crude material on a TLC plate. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts and splitting patterns for the 4-CNA structure, and an absence of signals corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A pure sample will show a single major peak in the chromatogram.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting 4-Cyanonicotinic Acid Synthesis
Introduction: Navigating the Synthesis of a Versatile Heterocycle
Welcome to the technical support guide for the synthesis of 4-cyanonicotinic acid (CAS 827616-51-3). This valuable heterocyclic building block features a pyridine ring with two distinct and electronically demanding functional groups: a carboxylic acid and a nitrile.[1] This unique structure makes it a sought-after precursor for complex pharmacologically active molecules and novel materials.[1]
However, the mutual reactivity of these functional groups presents significant synthetic challenges. Researchers frequently encounter issues with competing side reactions, leading to low yields, complex product mixtures, and difficult purifications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory setting.
The two most common laboratory-scale synthetic routes that will be addressed are:
-
Sandmeyer Cyanation: Starting from 4-aminonicotinic acid.
-
Oxidation of 4-Cyano-3-methylpyridine: Selectively oxidizing the methyl group.
This document provides detailed, field-proven insights and validated protocols to help you navigate these challenges and achieve a successful synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I start my investigation?
Low yield is a common frustration that can stem from multiple points in the synthetic workflow. A systematic diagnosis is crucial. The primary culprits are typically incomplete reactions, competing side reactions that consume starting material or product, and losses during workup and purification.
Diagnostic Workflow:
-
Assess Reaction Completion: Before initiating the workup, confirm the consumption of your starting material using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR of a crude aliquot). If the starting material remains, the issue lies with reaction kinetics or stoichiometry.
-
Analyze the Crude Product: An LC-MS or ¹H NMR of the crude reaction mixture is invaluable. Identify the major components. Are they your desired product, unreacted starting material, or unexpected byproducts? This will direct your troubleshooting efforts to either reaction conditions or side reaction pathways.
-
Evaluate Workup & Purification: If the crude analysis shows a high conversion to the desired product, but the final isolated yield is low, significant losses are occurring during extraction, crystallization, or chromatography.
Figure 1: Logical workflow for diagnosing sources of low yield.
Q2: I am observing a significant amount of 4-carboxynicotinamide as a byproduct. How do I prevent hydrolysis of the nitrile group?
This is the most common side reaction. The cyano group is susceptible to hydrolysis to the primary amide (4-carboxynicotinamide) and subsequently to the dicarboxylic acid (pyridine-3,4-dicarboxylic acid) under both acidic and basic conditions, which are often required for the primary reaction.[2][3][4]
Causality: The hydrolysis mechanism involves the nucleophilic attack of water on the electrophilic carbon of the nitrile. This process is catalyzed by acid (which protonates the nitrile nitrogen, increasing electrophilicity) or base (which generates a stronger nucleophile, hydroxide).[2] Harsh conditions (high temperatures, strong acids/bases) will drive the hydrolysis of the intermediate amide all the way to the carboxylic acid.[3][5]
Figure 2: Competing hydrolysis pathway for this compound.
Troubleshooting & Mitigation Strategies:
-
Control pH: If your primary reaction allows, work under conditions as close to neutral as possible. If an acid or base is required, use the mildest effective reagent and the minimum stoichiometric amount.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Nitrile hydrolysis is often significantly slower at lower temperatures.
-
Anhydrous Conditions: If water is not a reactant, use anhydrous solvents and reagents to suppress the hydrolysis pathway.
-
Specialized Reagents: For converting nitriles to amides under controlled conditions, reagents like hydrogen peroxide in an alkaline solution can be effective, though care must be taken to avoid over-oxidation.[5] For syntheses where water is present, minimizing reaction time is key.
| Parameter | Condition to Favor Nitrile Stability | Condition Promoting Hydrolysis |
| pH | 6-8 | < 4 or > 10 |
| Temperature | < 50 °C | > 80 °C (especially with acid/base) |
| Reaction Time | As short as possible | Prolonged heating |
| Catalyst | Non-acidic/basic (e.g., certain transition metals) | Strong protic acids (H₂SO₄), Strong bases (NaOH) |
Table 1: General influence of reaction conditions on nitrile hydrolysis.
Q3: My product is decarboxylating to 4-cyanopyridine during the reaction or workup. How can I prevent this?
Decarboxylation is the loss of CO₂ from the carboxylic acid group. Nicotinic acid and its derivatives are known to undergo decarboxylation, particularly at elevated temperatures, often facilitated by catalysts like copper chromite.[6][7]
Causality: The pyridine ring can stabilize the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks. This process is highly temperature-dependent. Heating the product, especially above its melting point (~236-250°C) or in high-boiling point solvents for extended periods, can lead to significant decarboxylation.[8]
Troubleshooting & Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive heating during both the reaction and any subsequent distillations or drying steps. If possible, keep reaction temperatures below 150°C.
-
Avoid Certain Catalysts: While useful in other contexts, catalysts known to promote decarboxylation (e.g., copper powder, copper salts at high temp) should be avoided if this side reaction is observed.[6][7]
-
Vacuum Concentration: When removing solvents, use a rotary evaporator under reduced pressure to keep the temperature low, rather than distilling at atmospheric pressure.
-
Purification Method: Favor recrystallization over distillation for purification to avoid high temperatures.[9][10]
Q4: (Sandmeyer Route) I'm attempting a Sandmeyer cyanation of 4-aminonicotinic acid, but I'm isolating 4-hydroxynicotinic acid as the main byproduct. What is causing this?
This is a classic competing reaction in the Sandmeyer synthesis. The intermediate aryl diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenol and dinitrogen gas.[11][12]
Causality: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[11][13] The diazonium salt intermediate is highly reactive. If the concentration of the copper(I) cyanide complex is too low, or if the temperature is too high, the competing reaction with the water solvent becomes dominant.
Figure 3: Competing pathways for the diazonium salt intermediate.
Troubleshooting & Mitigation Strategies:
-
Low Temperature is Critical: The diazotization step (forming the diazonium salt) must be performed at 0-5°C. The subsequent addition to the copper(I) cyanide solution should also be done at low temperature, with very slow addition to control the exothermic release of N₂ gas.
-
Ensure Active Catalyst: Use freshly prepared or high-quality copper(I) cyanide. The copper(I) salt is the catalyst for the desired cyanation pathway.[13]
-
Proper Stoichiometry: Use a stoichiometric amount of the copper(I) salt to ensure the rate of cyanation outcompetes the rate of hydrolysis.[11]
-
Control Addition: Add the cold diazonium salt solution slowly to the vigorously stirred copper(I) cyanide solution. This maintains a low concentration of the diazonium salt in the presence of a high concentration of the cyanation reagent.
| Parameter | Condition Favoring Cyanation (Sandmeyer) | Condition Favoring Hydroxylation (Phenol) |
| Temperature | 0-10 °C | > 25 °C |
| [CuCN] | High (Stoichiometric or catalytic excess) | Low (Catalyst decomposed or insufficient) |
| Addition Rate | Slow addition of diazonium salt | Rapid addition, poor mixing |
| pH | Acidic (as per diazotization) | Near-neutral or basic (destabilizes salt) |
Table 2: Optimizing conditions for the Sandmeyer cyanation reaction.
Validated Experimental Protocols
Protocol 1: Optimized Sandmeyer Cyanation of 4-Aminonicotinic Acid
This protocol is designed to minimize the formation of 4-hydroxynicotinic acid by maintaining strict temperature control and ensuring an efficient cyanation step.[13][14]
Step 1: Diazotization
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminonicotinic acid (13.8 g, 0.1 mol) in water (100 mL).
-
Cool the suspension to 0°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (11 mL, ~0.2 mol) while ensuring the temperature does not exceed 10°C. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (25 mL).
-
Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0°C and 5°C.
-
Self-Validation Check: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates complete diazotization. Stir for an additional 15 minutes at 0-5°C.
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (13.5 g, 0.15 mol) in a solution of sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Caution: Cyanides are highly toxic. Work in a well-ventilated fume hood and follow all safety procedures.
-
Cool the copper(I) cyanide solution to 0°C with vigorous stirring.
-
Slowly, add the cold diazonium salt solution from Step 1 to the cyanide solution via the dropping funnel over 1 hour. A vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50°C for 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~3 with concentrated HCl to protonate the carboxylic acid.
-
A precipitate of crude this compound will form. Cool the mixture in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).
-
Recrystallize the crude solid from a minimal amount of hot water, using activated carbon if necessary to remove colored impurities.[8][15]
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of 4-Cyanonicotinic Acid Derivatization
<_i> <_s>
Welcome to the technical support center for the derivatization of 4-cyanonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the chemical modification of this versatile scaffold. Here, we address frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding strategy and reaction choice for derivatizing this compound.
Q1: What are the primary reactive sites on this compound and which is typically targeted for derivatization?
A1: this compound possesses two primary functional groups: a carboxylic acid at the 4-position and a nitrile (cyano) group at the 3-position. The carboxylic acid is the most common site for derivatization due to its ability to be readily converted into a wide range of functional groups, such as esters and amides, via well-established coupling chemistries. While the nitrile group can also be reacted (e.g., hydrolysis or reduction), it is generally less reactive and modifications at this site are less common in typical derivatization schemes.
Q2: I want to synthesize an amide derivative. What are the most common classes of coupling reagents I should consider?
A2: For amide bond formation from this compound, three main classes of coupling reagents are widely used in medicinal chemistry:
-
Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and common.[1][2] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[2] To suppress side reactions and minimize racemization, they are almost always used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[3]
-
Phosphonium Salts: Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and known for low levels of racemization.[3][4] They are particularly effective for difficult or sterically hindered couplings.[3][4]
-
Aminium/Uronium Salts: Reagents like HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) and HBTU are known for fast reaction times and high efficiency.[4][5] HATU, in particular, is very effective at minimizing epimerization.[4]
Q3: Can I form an ester from this compound? What are the standard methods?
A3: Yes, esterification is a common derivatization. The primary methods include:
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of the desired alcohol under strong acid catalysis (e.g., H₂SO₄ or HCl).[6][7] It is most effective for simple, unhindered alcohols like methanol or ethanol which can be used as the solvent.[6]
-
SOCl₂/Alcohol Method: A highly effective two-step or one-pot procedure involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by the addition of the alcohol.[6][7][8] This method is suitable for a wider range of alcohols.
-
Steglich Esterification: For acid-sensitive substrates, this method uses a carbodiimide (like DCC or EDC) with a catalytic amount of DMAP (4-dimethylaminopyridine).[6] It is a milder alternative to acid-catalyzed methods.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
Q: My amide coupling reaction is giving me very low yields. What are the likely causes and how can I fix it?
A: Low yield in an amide coupling is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Initial Diagnostic Workflow
References
- 1. hepatochem.com [hepatochem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Cyanonicotinic acid during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Chemical Reactions
Welcome to the technical support center for 4-Cyanonicotinic acid. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered when working with this versatile bifunctional molecule. This resource is designed to provide you with a deeper understanding of the potential degradation pathways of this compound and to offer practical, field-proven strategies to ensure the integrity of your reactions and the purity of your products.
I. Understanding the Molecule: Key Reactive Sites
This compound possesses two primary reactive functional groups: a carboxylic acid and a nitrile group, attached to a pyridine ring. The interplay of these groups, along with the electronic nature of the pyridine ring, dictates its reactivity and stability. Understanding the potential vulnerabilities of each functional group is the first step in preventing unwanted side reactions.
II. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the handling and reactivity of this compound.
Q1: What are the main degradation pathways for this compound during a typical reaction?
A1: The two primary degradation pathways involve the hydrolysis of the nitrile group and the decarboxylation of the carboxylic acid. Additionally, unintended side reactions during amide or ester formation can be considered a form of starting material degradation.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide (4-carbamoylnicotinic acid) and subsequently to a carboxylic acid (pyridine-3,4-dicarboxylic acid) under both acidic and basic conditions, especially at elevated temperatures.[1][2]
-
Decarboxylation: While less common for this specific molecule under standard conditions, decarboxylation can occur at high temperatures, potentially leading to the formation of 4-cyanopyridine. Studies on related pyridine carboxylic acids have shown that decarboxylation can be a competing reaction at elevated temperatures.
Q2: How stable is this compound to heat?
Q3: Can I perform a reaction at the carboxylic acid group without affecting the nitrile group?
A3: Yes, this is a common requirement. The key is to employ mild reaction conditions and reagents that are chemoselective for the carboxylic acid. For instance, many modern amide coupling and esterification protocols are designed to be highly selective and operate at or below room temperature, minimizing the risk of nitrile hydrolysis.
Q4: What are the general storage recommendations for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents, strong bases, and strong acids to prevent degradation.
III. Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.
A. Nitrile Group Instability
Q: I am attempting to synthesize an amide from this compound, but I am observing a significant amount of the corresponding amide byproduct (4-carbamoylnicotinic acid) or even the dicarboxylic acid in my reaction mixture. What is causing this and how can I prevent it?
A: This indicates that the nitrile group is undergoing hydrolysis. This is a common side reaction, particularly under harsh conditions.
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which is often accelerated by heat.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide ions on the nitrile carbon initiates hydrolysis.[1][2]
Solutions:
-
Control the pH: Avoid strongly acidic or basic conditions. If your reaction requires a base, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many amide coupling reactions, this can be room temperature or even 0°C.
-
Choose Your Coupling Reagents Wisely: Utilize modern coupling reagents that operate under mild, neutral conditions. Reagents like HATU, HBTU, or EDC in combination with an additive like HOBt are generally effective and minimize side reactions.[4]
-
Minimize Water Content: Ensure all your reagents and solvents are anhydrous. Water is a direct participant in the hydrolysis reaction.
-
Protect the Nitrile Group (Advanced): In particularly challenging syntheses, the nitrile group can be protected. However, this adds extra steps to your synthesis and is often unnecessary if the above precautions are taken.
B. Carboxylic Acid Group Reactivity and Side Reactions
Q: I am trying to perform a reaction on the pyridine ring of this compound, but the carboxylic acid is interfering. How can I prevent this?
A: The carboxylic acid group is acidic and can participate in or be decomposed by certain reagents. The most common strategy to circumvent this is to protect the carboxylic acid.
Causality: The acidic proton of the carboxylic acid can be abstracted by bases, and the carboxylate can act as a nucleophile or a directing group in certain reactions.
Solutions:
-
Protect the Carboxylic Acid as an Ester: The most common protecting group for a carboxylic acid is an ester.[5]
-
Methyl or Ethyl Esters: These are relatively stable and can be formed via Fischer esterification using methanol or ethanol with an acid catalyst.[6] However, the acidic conditions required for Fischer esterification may pose a risk to the nitrile group. A milder alternative is the use of (trimethylsilyl)diazomethane.
-
tert-Butyl Ester: This ester is stable to a wide range of conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid). It can be installed using isobutylene and a catalytic amount of acid, or via Steglich esterification with tert-butanol, DCC, and a catalytic amount of DMAP.[7][8]
-
Benzyl Ester: This group is stable to many conditions but can be removed by hydrogenolysis, which is a very mild deprotection method.
-
Q: During my amide coupling reaction, I am getting a significant amount of an N-acylurea byproduct. What is happening?
A: This is a common side reaction when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC).
Causality: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC can rearrange to a more stable N-acylurea, which is unreactive towards the amine.
Solutions:
-
Use an Additive: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
Switch to a Different Coupling Reagent: Uronium- or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP are generally more efficient and less prone to this side reaction.[4]
C. Decarboxylation
Q: I am concerned about the potential for decarboxylation of this compound in my high-temperature reaction. At what point does this become a significant risk?
A: While this compound does not have the structural features that promote easy decarboxylation (like a β-keto group), high temperatures can induce this reaction.
Causality: Thermal energy can provide the activation energy required to break the C-C bond between the pyridine ring and the carboxyl group, releasing carbon dioxide.
Solutions:
-
Avoid High Temperatures: Whenever possible, keep reaction temperatures below 150°C.
-
Use a Protective Group: If high temperatures are unavoidable, protecting the carboxylic acid as an ester can prevent decarboxylation.
IV. Strategic Approaches to Preventing Degradation
A proactive approach to experimental design is the most effective way to prevent the degradation of this compound. This involves careful consideration of reaction conditions and, when necessary, the use of protecting groups.
A. Chemoselective Reaction Conditions
The key to working with bifunctional molecules like this compound is to employ reaction conditions that are selective for one functional group while leaving the other untouched.
| Reaction Type | Recommended Conditions for Chemoselectivity | Conditions to Avoid |
| Amide Formation | - Coupling reagents: HATU, HBTU, EDC/HOBt- Base: DIPEA, 2,6-lutidine- Solvent: Anhydrous DMF, DCM- Temperature: 0°C to room temperature | - High temperatures- Strong, nucleophilic bases (e.g., NaOH, KOH)- Aqueous solvents |
| Esterification | - Steglich Esterification (DCC, DMAP, alcohol) at 0°C to RT[7][8]- Mitsunobu reaction (DIAD, PPh₃, alcohol)- Alkylation with alkyl halides under basic conditions | - Fischer esterification with strong acid and high heat[6]- Saponification of the resulting ester with strong base |
B. Orthogonal Protecting Group Strategy
In complex, multi-step syntheses, it may be necessary to protect both the carboxylic acid and the nitrile group, or to selectively react one in the presence of a protected form of the other. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.[9]
Decision-Making Workflow for Protecting Groups
Caption: Decision workflow for employing an orthogonal protecting group strategy with this compound.
V. Experimental Protocols: Best Practices
Below are generalized, best-practice protocols for common reactions involving this compound, designed to minimize degradation.
Protocol 1: Amide Synthesis using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.1 eq) portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: tert-Butyl Ester Synthesis (Steglich Esterification)
-
Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
VI. Concluding Remarks
This compound is a valuable building block in pharmaceutical and materials science research. Its successful application hinges on a clear understanding of its chemical behavior and the potential for degradation. By implementing the strategies and protocols outlined in this guide—namely, the use of mild, chemoselective reaction conditions and, where necessary, appropriate protecting group strategies—researchers can confidently navigate the challenges associated with this bifunctional molecule and achieve their synthetic goals with high efficiency and product purity.
VII. References
-
Wikipedia. (n.d.). Protecting group. Retrieved from --INVALID-LINK--
-
Kar, S., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(23), 8259–8267. --INVALID-LINK--
-
Al-Hachami, M. (n.d.). Chapter 20: Carboxylic Acids and Nitriles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--
-
Di Mola, A., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21673-21680. --INVALID-LINK--
-
Gohil, C. J., & Noolvi, M. N. (2021). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 78-81. --INVALID-LINK--
-
Li, Y., & Miller, S. J. (2011). Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts. Journal of Organic Chemistry, 76(23), 9785–9791. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A process for preparing (r)-4-cyano-3-hydroxybutyric acid ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--
-
IUPAC. (n.d.). Chemoselectivity. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--
-
Sharma, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. --INVALID-LINK--
-
RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Synthesis of Orthogonally Protected Labionin. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Chemoenzymatic synthesis of each enantiomer of orthogonally protected 4,4-difluoroglutamic acid: a candidate monomer for chiral Brønsted acid peptide-based catalysts. Retrieved from --INVALID-LINK--
-
Christensen, U. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1034-1039. --INVALID-LINK--
-
ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. Retrieved from --INVALID-LINK--
-
Strachan, A. N., et al. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50. --INVALID-LINK--
-
MDPI. (n.d.). Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Decomposition of Formic Acid and Acetic Acid into Hydrogen Using Graphitic Carbon Nitride Supported Single Metal Catalyst. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. Retrieved from --INVALID-LINK--
-
PubMed. (1966). [Derivatives of nicotinic acid. I. Some reactions of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid]. Retrieved from --INVALID-LINK--
References
- 1. web.viu.ca [web.viu.ca]
- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for the Functionalization of 4-Cyanonicotinic Acid: A Technical Support Guide
Welcome to the technical support center for the functionalization of 4-cyanonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of catalyst selection for various transformations of this versatile building block. Our focus is on providing practical, field-proven insights and troubleshooting common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the catalytic functionalization of this compound, providing concise and actionable answers.
1. What are the primary challenges in the functionalization of this compound?
The main challenges stem from the molecule's dual reactivity. The carboxylic acid can undergo esterification and amidation, while the pyridine ring, activated by the electron-withdrawing cyano and carboxylic acid groups, is susceptible to nucleophilic substitution. Furthermore, the nitrile group itself can be hydrolyzed under certain acidic or basic conditions.[1][2][3] Catalyst selection is therefore critical to achieve chemoselectivity and avoid unwanted side reactions.
2. Which catalysts are recommended for the esterification of this compound?
For the esterification of this compound, traditional acid catalysts are highly effective. The choice of catalyst often depends on the desired reaction conditions and the scale of the reaction.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[4][5] The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, is a classic and effective method.[4] To drive the equilibrium towards the ester product, it's crucial to either use a large excess of the alcohol or remove the water formed during the reaction.[4][5]
-
Heterogeneous Catalysts: For easier separation and catalyst recycling, solid acid catalysts are an excellent alternative.[6][7] These include ion-exchange resins, zeolites, and metal oxides.[6] Halloysite, a natural clay, has also been shown to be an effective catalyst for the esterification of biomass-derived carboxylic acids.[7]
3. How can I selectively form an amide from this compound without affecting the nitrile group?
Direct amidation of carboxylic acids is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling agents or catalytic methods are employed.
-
Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to activate the carboxylic acid for nucleophilic attack by an amine. However, these generate stoichiometric waste products.[8]
-
Catalytic Amidation: Boronic acid-based catalysts are effective for direct amidation, offering a more atom-economical approach where water is the only byproduct.[8][9][10] These reactions are often carried out at elevated temperatures with the removal of water.[10] Care must be taken to select reaction conditions that are mild enough to prevent hydrolysis of the nitrile group.
4. What are the key considerations for choosing a catalyst for Suzuki-Miyaura cross-coupling reactions with a this compound derivative?
For Suzuki-Miyaura coupling, a derivative of this compound, such as a halo-substituted version (e.g., 2-chloro-4-cyanonicotinic acid), is required. The choice of catalyst and ligands is crucial for a successful reaction.
-
Palladium Catalysts: Palladium complexes are the most widely used catalysts for Suzuki coupling.[11][12] Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11]
-
Ligands: The choice of ligand is critical for catalyst stability and reactivity. Electron-rich and bulky phosphine ligands are often preferred to enhance the catalytic activity.[11]
-
Base and Solvent: The reaction requires a base to activate the boronic acid.[13] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates.[14] The choice of solvent depends on the solubility of the substrates and reagents, with common options including DMF, toluene, and aqueous mixtures.[12][14]
5. Can Sonogashira coupling be performed on a this compound derivative?
Yes, Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be performed on a suitable derivative of this compound.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15][16][17]
-
Catalyst System: The standard catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI.[17][18]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.[15][18] The reaction is typically carried out in a solvent like DMF or THF.[18]
-
Copper-Free Variants: Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne.[15][17]
II. Troubleshooting Guide
This section provides a problem-solution framework for common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in esterification | 1. Incomplete reaction due to equilibrium.[4] 2. Catalyst deactivation. 3. Insufficient reaction temperature or time.[7] | 1. Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves).[4][5] 2. For heterogeneous catalysts, regenerate by washing and drying. For homogeneous catalysts, ensure purity and appropriate loading.[7] 3. Optimize reaction temperature and monitor the reaction progress by TLC or GC to determine the optimal reaction time.[7] |
| Nitrile group hydrolysis during functionalization | 1. Harsh acidic or basic conditions.[1][2][19] 2. Prolonged reaction times at elevated temperatures in the presence of water.[19] | 1. Use milder reaction conditions. For example, in esterification, consider using a solid acid catalyst that can be easily removed.[6] For amidation, catalytic methods with boronic acids under anhydrous conditions are preferable.[9] 2. Minimize reaction time and ensure anhydrous conditions where possible. |
| Side reactions on the pyridine ring | 1. The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack.[20] | 1. Protect the pyridine nitrogen if necessary. 2. Choose reaction conditions and reagents that are selective for the desired functional group transformation. For example, in cross-coupling reactions, the catalyst and ligand choice can influence regioselectivity.[20] |
| Decarboxylation of this compound | 1. High reaction temperatures, especially in the presence of certain catalysts.[21][22][23] | 1. Conduct the reaction at the lowest effective temperature. 2. Screen different catalysts to find one that promotes the desired reaction without causing significant decarboxylation. |
| Poor catalyst performance in cross-coupling reactions | 1. Inactive catalyst species. 2. Inappropriate ligand or base.[11][13] 3. Presence of impurities that poison the catalyst. | 1. Ensure the use of a high-purity, active palladium precursor. 2. Screen a variety of ligands and bases to find the optimal combination for your specific substrate. 3. Purify all starting materials and use high-purity, anhydrous solvents. |
III. Experimental Protocols & Data
A. Protocol: Fischer Esterification of this compound
This protocol provides a general procedure for the synthesis of methyl 4-cyanonicotinate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 eq).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
B. Data Summary: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes typical catalyst systems for the Suzuki-Miyaura coupling of a hypothetical 2-chloro-4-cyanonicotinic acid derivative with phenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane | 100 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 80-90 |
Note: Yields are indicative and can vary based on specific substrate and reaction conditions.
IV. Visualizations
Catalyst Selection Workflow for Functionalization
The following diagram illustrates a general decision-making process for selecting a catalyst for the functionalization of this compound.
Caption: A decision tree for catalyst selection based on the desired functionalization of this compound.
Troubleshooting Logic for Low Reaction Yield
This diagram outlines a logical approach to troubleshooting low yields in functionalization reactions.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Halloysite-Catalyzed Esterification of Bio-Mass Derived Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. Catalytic Amidation [catalyticamidation.info]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Decarboxylation [organic-chemistry.org]
- 23. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in 4-Cyanonicotinic Acid
Welcome to the technical support center for 4-Cyanonicotinic acid (CAS 827616-51-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block.[1] Ensuring the purity of this compound is critical for the success of downstream applications, from synthesis of novel chemical entities to the development of coordination polymers.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the identification, characterization, and removal of common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the handling and analysis of this compound.
Q1: What are the most likely impurities in my this compound sample?
A: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or improper storage. Common classes include:
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted precursors from the specific synthetic pathway used. For instance, if prepared via ammoxidation of a methylpyridine precursor followed by hydrolysis, residual 3-methyl-4-cyanopyridine or the intermediate amide could be present.[2]
-
Isomeric Impurities: Positional isomers such as 2-cyanonicotinic acid or 5-cyanonicotinic acid may be present, depending on the regioselectivity of the synthesis.
-
Reaction Byproducts: Incomplete hydrolysis of the nitrile group is a primary concern, leading to the presence of 4-Carbamoylnicotinic acid (the corresponding amide).[3][4] Over-hydrolysis or harsh conditions could potentially lead to pyridine-3,4-dicarboxylic acid.
-
-
Degradation Products:
-
Residual Solvents & Reagents: Solvents used in the final purification or reaction steps (e.g., water, ethanol, ethyl acetate) and reagents like inorganic salts.
Q2: My sample of this compound is off-color (e.g., yellow or brown). What does this indicate?
A: A non-white appearance often suggests the presence of trace-level, highly conjugated impurities or degradation products. These "coloring impurities" can arise from oxidation of the pyridine ring or side reactions during synthesis, particularly at elevated temperatures.[7][8] While they may be present in very low concentrations (<0.1%), they can be problematic for certain applications. A purification step involving activated carbon during recrystallization is often effective at removing them.[7][8]
Q3: What is the quickest way to assess the purity of my sample?
A: For a rapid, qualitative assessment, two methods are highly effective:
-
Melting Point Analysis: A pure compound has a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and the range to be broader.[9] Compare your experimental value to the literature value for this compound.
-
Thin-Layer Chromatography (TLC): This allows you to visualize the number of components in your sample. Spot your material on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid). A single spot indicates high purity, while multiple spots confirm the presence of impurities.
Q4: My ¹H NMR spectrum shows unexpected peaks. What should I look for?
A: First, confirm the characteristic peaks for this compound: three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton. Unexpected peaks could be:
-
Residual Solvents: Check for common NMR solvents like acetone, DMSO, or ethyl acetate.
-
4-Carbamoylnicotinic Acid: The presence of amide protons (-CONH₂) would introduce a new set of broad signals.
-
Starting Materials: Compare the spectrum to the known spectra of the precursors used in your synthesis. The pattern of aromatic signals can be a key indicator of isomeric impurities.
Part 2: Troubleshooting and Purification Guides
This section provides systematic workflows and detailed protocols for identifying and removing impurities.
Guide 1: Systematic Impurity Identification
When routine checks suggest your this compound is impure, a structured analytical approach is necessary. The goal is to move from detection to identification and quantification.
The following diagram outlines a logical workflow for characterizing unknown impurities.
Caption: A logical workflow for impurity identification.
Effective impurity profiling relies on a combination of chromatographic and spectroscopic techniques.[10][11][12] The choice of method depends on the information required, from simple detection to full structural elucidation.
| Technique | Primary Application | Information Provided | Key Considerations for this compound |
| HPLC / UPLC | Separation and Quantification | Retention time, peak area (concentration), number of components.[13] | Use a C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to ensure good peak shape for the acidic analyte.[14] |
| LC-MS | Identification | Provides molecular weight of impurities separated by LC.[10] | Essential for quickly identifying known synthesis byproducts (e.g., amide intermediate) by matching their expected mass. |
| NMR Spectroscopy | Structural Elucidation | Detailed information on the chemical structure, connectivity (¹H-¹H, ¹H-¹³C), and stereochemistry.[10] | Crucial for identifying unknown impurities or confirming isomeric structures. ¹³C NMR can confirm the presence of nitrile (-CN) and carboxylic acid (-COOH) groups. |
| FTIR Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups (e.g., -C≡N, C=O, O-H).[13] | A quick check to see if the nitrile group (around 2230 cm⁻¹) or carboxylic acid group is present or absent in a separated impurity. |
| GC-MS | Volatile Impurity Analysis | Identifies and quantifies residual solvents or volatile byproducts.[11] | Useful for checking for solvents used in synthesis or purification. |
Guide 2: Purification Protocols
Once impurities have been identified, the appropriate purification strategy can be selected.
Caption: A decision tree for selecting a purification method.
Recrystallization is highly effective for removing small amounts of impurities from a solid compound, based on differences in solubility.[15][16] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow the desired compound to slowly crystallize upon cooling, leaving the impurities behind in the solution.[17]
Rationale: The solubility of this compound, like most solids, increases significantly with temperature. Impurities, present in lower concentrations, will remain in the saturated "mother liquor" upon cooling while the pure product crystallizes out. Slow cooling is essential for the formation of large, pure crystals rather than a rapid precipitation that can trap impurities.[16] Water is often a good solvent choice for polar pyridine carboxylic acids.[18][19]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your impure this compound in a test tube. Add a few drops of a test solvent (e.g., water, ethanol, or an ethanol/water mixture). The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Transfer the impure solid to an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.[17]
-
(Optional) Decolorization: If the solution is colored, add a small amount (a spatula tip) of activated carbon and boil for a few minutes. The carbon will adsorb colored impurities.[8]
-
Hot Filtration: If activated carbon or any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[20]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry completely under vacuum.
This technique separates compounds based on their acidic or basic properties. Since this compound is acidic, it can be converted to its water-soluble salt form, separating it from neutral or basic organic impurities.
Rationale: The carboxylic acid group is readily deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in an organic solvent layer. Re-acidification of the aqueous layer will protonate the carboxylate, causing the pure this compound to precipitate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure sample in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound salt will be in the upper aqueous layer, while neutral/basic impurities remain in the lower organic layer. Drain and save the aqueous layer.
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2-3), checking with pH paper. The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
When dealing with complex mixtures or impurities with similar solubility, column chromatography is the most powerful purification technique. For a polar, acidic compound like this compound, normal-phase silica gel chromatography can be effective.
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[14] Polar compounds like this compound will interact strongly with the polar silica gel and elute more slowly, while less polar impurities will travel down the column faster.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes). A small amount of acetic acid is often added to the eluent to improve the peak shape of acidic compounds and prevent tailing.[14]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. jinjingchemical.com [jinjingchemical.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. toref-standards.com [toref-standards.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Solubility Challenges of 4-Cyanonicotinic Acid
Welcome to the technical support guide for 4-cyanonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile heterocyclic building block. Here, we move beyond simple solvent lists to provide a deeper understanding of the underlying physicochemical principles and offer structured, actionable troubleshooting strategies.
Section 1: Understanding the Root Cause of Poor Solubility
Q1: Why is this compound poorly soluble in many common organic solvents and water?
A1: The limited solubility of this compound is not due to a single factor, but rather a combination of its structural features. Understanding these is the first step to overcoming the problem.
-
High Crystal Lattice Energy: The molecule is planar and features multiple polar functional groups: a carboxylic acid, a cyano group, and a pyridine ring nitrogen. In the solid state, these groups participate in strong intermolecular interactions, including hydrogen bonding (especially carboxylic acid dimerization) and dipole-dipole interactions. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in a high melting point and low solubility in non-polar or weakly polar solvents.
-
Amphoteric Nature: The molecule possesses both an acidic site (carboxylic acid) and a basic site (pyridine nitrogen). In neutral water, it can exist as a neutral molecule or a zwitterion. While zwitterions can enhance water solubility, the neutral form's prevalence and ability to form strong self-associations often dominate, limiting overall solubility.[1]
-
Polarity Mismatch: While polar, the molecule's overall polarity may not be a perfect match for highly polar solvents like water or less polar organic solvents like diethyl ether or toluene. Solvents that can effectively compete with the strong intermolecular forces of the solid-state acid are required.
Physicochemical Properties at a Glance
This table summarizes the key properties that govern the solubility behavior of this compound and its parent compound, isonicotinic acid.
| Property | This compound (Predicted/Related) | Isonicotinic Acid (Reference) | Implication for Solubility |
| Molecular Formula | C₇H₄N₂O₂[2] | C₆H₅NO₂[3] | The addition of a polar cyano group increases molecular weight and polarity. |
| Molecular Weight | 148.12 g/mol [2] | 123.11 g/mol [3] | Higher molecular weight can decrease solubility. |
| pKa (Carboxylic Acid) | ~1.77 - 2.8 (Estimated) | ~1.77[4] | Strongly acidic. Deprotonation is achievable with mild bases. |
| pKa (Pyridinium ion) | < 5.25 (Estimated) | 5.25[5] | The electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen. |
| Solubility Profile | Sparingly soluble in water and many organics. | Slightly soluble in cold water, more soluble in hot water.[3] | High-polarity aprotic solvents (DMF, DMSO) are often required. |
Section 2: Foundational Troubleshooting: pH Adjustment and Solvent Screening
Q2: What is the most effective initial strategy to dissolve this compound for an aqueous reaction?
A2: The most powerful and straightforward technique is pH adjustment . The carboxylic acid group is the key. By deprotonating it to form the highly polar carboxylate salt, its solubility in water and other polar protic solvents increases dramatically.[6][7]
Mechanism: The addition of a base (like NaOH, KOH, or an amine base) shifts the equilibrium to the water-soluble carboxylate anion.
Caption: Acid-base equilibrium of this compound.
Practical Steps:
-
Suspend the this compound in water.
-
Add a suitable base (e.g., 1M NaOH) dropwise while stirring.
-
Continue addition until the solid completely dissolves. The resulting clear solution contains the sodium 4-cyanonicotinate salt.
Caution: This method is ideal for reactions where the basic conditions and the presence of a salt are tolerated, such as in many metal-organic framework (MOF) syntheses.[8]
Q3: My reaction is non-aqueous. Which organic solvents should I screen first?
A3: For non-aqueous systems, high-polarity, aprotic solvents are the best starting point. These solvents are effective because they can act as hydrogen bond acceptors and have high dielectric constants, which help to solvate the polar groups of the molecule.
Recommended Screening Solvents:
-
Primary Choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are often the solvents of choice for MOF synthesis and amide coupling reactions involving pyridine carboxylic acids.[9][10]
-
Secondary Choices: N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc).
-
Often Poor Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate, Toluene, Hexanes.
Pro-Tip: Gentle heating or sonication can significantly accelerate the dissolution process in these solvents. Always check the thermal stability of your other reagents before heating.
Section 3: Advanced Strategies for Recalcitrant Systems
Q4: I cannot use a strong base, and my compound is still insoluble in DMF. What's next?
A4: When a single solvent fails, a co-solvent system can provide the necessary balance of properties. The goal is to create a solvent mixture with a polarity profile that is "just right" for your molecule.
Causality: A co-solvent can disrupt the strong self-association of the carboxylic acid dimers while providing a favorable solvation environment. For instance, adding a small amount of water to an organic solvent like DMF or acetone can sometimes remarkably increase the solubility of carboxylic acids.[11]
Common Co-Solvent Systems to Try:
-
DMF / Water
-
DMSO / Ethanol
-
NMP / Methanol
Workflow: See Protocol 1 for a systematic approach to screening co-solvent ratios.
Q5: My reaction requires a high concentration of the acid, but solubility remains the limiting factor. Should I consider chemical modification?
A5: Yes. When physical methods are insufficient, converting the carboxylic acid to a more soluble derivative is a highly effective, albeit multi-step, strategy. This is particularly useful for reactions like amide couplings or complex esterifications where the free carboxylic acid is problematic.
Strategy 1: Esterification: Convert the carboxylic acid to a simple methyl or ethyl ester. These esters lack the strong hydrogen-bonding capability of the carboxylic acid, breaking up the crystal lattice energy and dramatically improving solubility in a wider range of organic solvents. The Fischer esterification is a classic method for this.[12]
Strategy 2: Acid Chloride Formation: For the highest reactivity in subsequent nucleophilic acyl substitution reactions, convert the acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acid chloride is typically much more soluble in common anhydrous organic solvents like DCM and THF.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. library.gwu.edu [library.gwu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Modern Researcher: 4-Cyanonicotinic Acid vs. Isonicotinic Acid
In the landscape of pyridine-based heterocycles, isonicotinic acid has long been a cornerstone, celebrated for its pivotal role in the synthesis of the anti-tuberculosis agent isoniazid.[1] However, the evolving demands of medicinal chemistry and materials science necessitate a deeper exploration of its structural analogs. This guide provides a comprehensive comparison of 4-Cyanonicotinic acid and its more familiar counterpart, isonicotinic acid. We will delve into their fundamental physicochemical properties, explore the electronic implications of their differing functional groups, and provide practical, data-driven insights for researchers and drug development professionals.
At a Glance: Structural and Physicochemical Distinctions
Isonicotinic acid, or pyridine-4-carboxylic acid, and this compound, also known as 4-cyanopyridine-3-carboxylic acid, share a common pyridine core. The critical distinction lies in the substituent at the 4-position: a carboxyl group (-COOH) for isonicotinic acid and a cyano group (-CN) for this compound, with the latter also possessing a carboxyl group at the 3-position. This seemingly subtle difference profoundly influences their electronic character, reactivity, and potential applications.
| Property | This compound | Isonicotinic Acid |
| Molecular Formula | C₇H₄N₂O₂ | C₆H₅NO₂ |
| Molecular Weight | 148.12 g/mol [2] | 123.11 g/mol [3] |
| Melting Point | Not well-documented; Predicted data for isomers like 6-cyanonicotinic acid is in the range of 190-194 °C[4][5] | 310-319 °C (sublimes)[3] |
| pKa | Predicted to be around 2.81 (for the 6-cyano isomer)[4][5] | ~4.96 |
| Water Solubility | Data not readily available; expected to be sparingly soluble. | 5.2 g/L at 20 °C |
| Appearance | Solid (form may vary) | White to off-white crystalline solid[3] |
Delving Deeper: An Analysis of Electronic Effects and Reactivity
The primary differentiator between these two molecules is the electronic nature of the cyano versus the carboxyl group. Both are electron-withdrawing groups, which significantly influences the electron density of the pyridine ring.
Isonicotinic Acid: The carboxyl group is a moderately deactivating group. The presence of the lone pairs on the oxygen atoms allows for resonance donation to the ring under certain conditions, although its inductive electron-withdrawing effect is more dominant. This electronic character makes the pyridine ring less susceptible to electrophilic substitution than pyridine itself.
This compound: The cyano group is a powerful electron-withdrawing group, both through induction and resonance. This strong deactivation of the pyridine ring has significant implications for its reactivity. The nitrile group itself is a versatile functional handle, capable of undergoing a variety of transformations that are not accessible to the carboxyl group, such as reduction to an amine or hydrolysis to a carboxylic acid or amide.[6]
This difference in electronic character directly impacts the acidity of the molecules. The predicted lower pKa of a cyanonicotinic acid isomer compared to isonicotinic acid is a direct consequence of the stronger electron-withdrawing nature of the cyano group, which stabilizes the conjugate base.
Applications in Research and Development: Established Roles and Emerging Potential
Isonicotinic Acid has a well-established and vital role in pharmaceutical synthesis. It is the primary precursor for isoniazid, a cornerstone of tuberculosis treatment.[1] Its derivatives have also been explored for a range of other biological activities, including anti-inflammatory and antimicrobial properties.[1]
This compound , while less studied, is emerging as a valuable and versatile building block in medicinal chemistry.[2] Its dual functionality – the reactive nitrile and carboxylic acid groups on a deactivated pyridine ring – makes it an attractive starting material for the synthesis of complex, polysubstituted heterocyclic scaffolds.[2] These scaffolds are of high interest in the development of novel therapeutic agents.
Experimental Protocol: Determination of pKa via Potentiometric Titration
To provide a practical framework for characterizing these compounds, we present a detailed protocol for determining the acid dissociation constant (pKa) using potentiometric titration. This method is a robust and reliable way to quantify the acidity of a compound in solution.
Objective: To determine the pKa of this compound and isonicotinic acid in an aqueous or mixed-solvent system.
Materials:
-
This compound
-
Isonicotinic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (or appropriate solvent mixture)
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Methodology:
Figure 1: Experimental workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
-
Standardized NaOH: The use of a standardized titrant is crucial for accurate determination of the equivalence point and, consequently, the pKa.
-
Incremental Additions: Adding the titrant in small increments, especially near the equivalence point, allows for a more precise determination of the inflection point of the titration curve.
-
Stabilized Readings: Allowing the pH reading to stabilize after each addition ensures that the measurement reflects the true equilibrium of the acid-base reaction.
Visualizing the Structural Differences
The following diagram illustrates the structural formulas of this compound and isonicotinic acid, highlighting the key functional groups.
Figure 2: Structural comparison of this compound and Isonicotinic Acid.
Conclusion: A Tale of Two Pyridines
While isonicotinic acid remains a compound of immense importance, this compound presents a compelling case for its own utility in modern chemical research. Its unique electronic properties and dual reactivity make it a valuable tool for the synthesis of novel and complex molecules. Understanding the fundamental differences between these two pyridine derivatives, as outlined in this guide, will empower researchers to make more informed decisions in their synthetic strategies and drug discovery efforts. The continued exploration of such structural analogs is essential for pushing the boundaries of what is possible in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. 6-CYANONICOTINIC ACID CAS#: 70165-31-0 [m.chemicalbook.com]
- 5. 6-Cyanonicotinic acid manufacturers and suppliers in india [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Nicotinic Acid Analogs: From Lipid Metabolism to Cancer Epigenetics
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (Niacin, Vitamin B3), has proven to be a remarkably versatile template in drug discovery. Beyond its fundamental role as a vitamin and a cornerstone therapy for dyslipidemia, chemical modifications to the nicotinic acid backbone have unlocked a diverse array of biological activities. This guide provides a comparative analysis of these activities, with a special focus on how substitutions, such as the cyano group, fundamentally alter the therapeutic potential and mechanism of action, shifting the target from cell-surface receptors to critical intracellular enzymes. We will explore the causal relationships behind these functional shifts, present supporting experimental data, and provide detailed protocols for assessing these activities.
The Parent Compound: Nicotinic Acid's Role in Lipid Management
Nicotinic acid is best known for its robust effects on plasma lipids. At pharmacological doses (grams per day), it favorably modulates a range of cardiovascular risk factors: it significantly increases high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides[1][2][3].
Mechanism of Action: The primary lipid-modifying effects of nicotinic acid are mediated through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A), which is highly expressed in adipocytes[4][5][6].
-
Inhibition of Lipolysis: Activation of GPR109A in fat cells inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels[6]. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and subsequent release of free fatty acids (FFAs) into the bloodstream.
-
Reduced Hepatic Triglyceride Synthesis: The reduced flux of FFAs to the liver provides less substrate for the hepatic synthesis of triglycerides[1][7]. Nicotinic acid also directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key catalyst in triglyceride synthesis[8].
-
Impact on Lipoproteins: With lower triglyceride availability, the liver's production of VLDL is attenuated. This, in turn, reduces the levels of its catabolic product, LDL. The increase in HDL is complex but is partly due to reduced breakdown of apolipoprotein A1, a key component of HDL particles[8].
This mechanism is visually represented in the following signaling pathway.
Shifting Gears: Nicotinic Acid Derivatives as Anti-Inflammatory Agents
Moving beyond lipid modulation, researchers have explored derivatives of nicotinic acid for anti-inflammatory properties. By modifying the core structure, new compounds have been developed that exhibit potent inhibition of key inflammatory mediators, often with improved gastric safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[7][9].
A primary target for these derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Comparative Anti-Inflammatory Activity
| Compound Class | Specific Derivative Example | Target | Potency (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| Nicotinic Acid Ester | Compound 4f (a pyrazole derivative) | COX-2 | 0.05 µM | 200 | [8] |
| Nicotinic Acid Amide | Compound 4h (a thiazole derivative) | COX-2 | - | - | [7][9] |
| Standard NSAID | Celecoxib | COX-2 | 0.05 µM | 105 | [8] |
| Standard NSAID | Ibuprofen | COX-1/COX-2 | 13.5 µM (COX-2) | 0.36 | [9] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
The data indicates that specific nicotinic acid derivatives can be engineered to be highly potent and selective COX-2 inhibitors, with activity comparable or superior to established drugs like celecoxib[8]. Compound 4h , for instance, not only showed potent activity but also a mild gastric profile in vivo, a significant advantage over many NSAIDs[7][9].
The Cyano-Substitution Pivot: Targeting Enzymes in Cancer and Epigenetics
The introduction of a cyano (-C≡N) group, often as part of a larger nicotinamide scaffold, represents a significant strategic pivot in medicinal chemistry. This modification is instrumental in designing inhibitors for intracellular enzymes where the nicotinamide motif can mimic an endogenous substrate or cofactor.
Nicotinamide Mimicry and PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. The catalytic mechanism of PARP involves the use of nicotinamide adenine dinucleotide (NAD+) as a substrate. The nicotinamide portion of NAD+ is fundamental to this process. Consequently, many potent PARP inhibitors are designed as structural mimics of nicotinamide to competitively block the enzyme's active site[10]. In cancers with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality[9].
While not all PARP inhibitors contain a literal "4-cyanonicotinic acid" moiety, their core structures are conceptually derived from nicotinamide. This highlights a major divergence from nicotinic acid analogs that target cell surface receptors.
Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
Another critical class of enzymes targeted by nicotinamide derivatives are the Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases[1][6][11]. These enzymes play vital roles in various processes, including DNA repair and epigenetic modifications.
Recent research has identified a potent and selective inhibitor of ALKBH2, a DNA demethylase that is overexpressed in cancers like glioblastoma, based on a nicotinamide scaffold[2].
Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | Biological Role | Potency (IC50) | Reference |
| AH2-15c (Nicotinamide derivative) | ALKBH2 (a 2OG-dioxygenase) | DNA Demethylation | 0.031 µM | [2] |
| Olaparib (Nicotinamide mimic) | PARP1/2 | DNA Repair | ~1-5 nM | [5] |
| Compound 10q (Isonicotinamide derivative) | Xanthine Oxidase | Purine Metabolism | 0.3 µM | [12] |
| Compound 16g (Nicotinamide derivative) | Fungal Cell Wall Synthesis | Antifungal | 0.25 µg/mL (MIC) | [13] |
| Nicotinic Acid | GPR109A (Receptor) | Lipid Metabolism | - (Agonist) | [4][5] |
This table clearly demonstrates the functional diversification achieved through derivatization. The nicotinamide core of AH2-15c allows it to effectively inhibit an epigenetic modifying enzyme, a stark contrast to the parent molecule's action on a cell surface receptor for lipid metabolism[2].
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed methodologies for key assays.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol is used to determine the IC50 value of a test compound against the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G2 (PGG2), producing a colored product that can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare a solution of purified human recombinant COX-2 enzyme in the Tris-HCl buffer.
-
Prepare a heme cofactor solution.
-
Prepare the chromogenic substrate N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
-
Prepare a solution of arachidonic acid (the substrate for the cyclooxygenase reaction).
-
Prepare serial dilutions of the test compound (e.g., nicotinic acid derivative) and a reference inhibitor (e.g., celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution.
-
Add 1 µL of the test compound dilution (or DMSO for control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and TMPD.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol: ALKBH2 Inhibition Fluorescence Polarization (FP) Assay
This protocol assesses the ability of a compound to inhibit the demethylase activity of ALKBH2.
Principle: The assay relies on the binding of a specific antibody to the product of the enzymatic reaction (an unmethylated DNA probe). A fluorescently labeled tracer peptide competes with the antibody binding. Inhibition of ALKBH2 results in less product, meaning more antibody is available to bind the fluorescent tracer, leading to a high polarization signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Triton X-100).
-
Prepare solutions of recombinant human ALKBH2, 2-oxoglutarate (2OG), Ascorbic Acid, and (NH4)2Fe(SO4)2·6H2O.
-
Prepare a methylated single-stranded DNA oligonucleotide substrate.
-
Prepare serial dilutions of the test compound (e.g., nicotinamide derivative) in DMSO.
-
-
Enzymatic Reaction:
-
In a 384-well plate, combine the ALKBH2 enzyme, the methylated DNA substrate, and the test compound.
-
Initiate the reaction by adding a solution containing 2OG, ascorbate, and the iron cofactor.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
-
Detection:
-
Add the detection mixture containing the product-specific antibody and the fluorescent tracer.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Outlook
The journey from nicotinic acid as a vitamin and lipid-modifier to its derivatives as potent and selective enzyme inhibitors for cancer and inflammatory diseases showcases the power of medicinal chemistry. The core pyridine ring is a privileged scaffold, but its biological activity is profoundly dictated by its substitution pattern.
-
Nicotinic acid and its close analogs primarily act on cell surface receptors like GPR109A, influencing systemic metabolic processes.
-
Derivatives incorporating a nicotinamide-like core , especially those with features like a cyano group, are adept at targeting the active sites of intracellular enzymes. They function as competitive inhibitors by mimicking endogenous substrates or cofactors, as seen with PARP and 2OG-dependent dioxygenases.
The structure-activity relationships reveal a clear divergence: modifications aimed at improving receptor binding affinity (for GPR109A) are distinct from those required for fitting into the catalytic pocket of an enzyme. For researchers in drug development, this understanding is critical. The nicotinic acid family of molecules is not a single class but a diverse collection of chemical tools. Future research will undoubtedly uncover new derivatives that can selectively modulate other key cellular targets, further expanding the therapeutic utility of this remarkable chemical scaffold.
References
- 1. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of 2-oxoglutarate dependent oxygenases. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Cyanonicotinic Acid: A Benchmarking of Biocatalytic and Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the pyridine nucleus is a cornerstone of molecular design. Among its many derivatives, 4-cyanonicotinic acid stands out as a versatile building block, prized for its dual reactivity that enables the construction of complex molecular architectures.[1] Its synthesis, therefore, is a critical consideration for any research program that utilizes this valuable intermediate. This guide provides an in-depth comparison of two prominent methodologies for the synthesis of this compound: a green and highly efficient biocatalytic route and a classic, robust chemical transformation. By examining the underlying principles, experimental data, and practical considerations of each, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
Method 1: The Biocatalytic Advantage: Nitrilase-Mediated Hydrolysis
The enzymatic conversion of nitriles to carboxylic acids represents a paradigm shift in chemical synthesis, offering a greener and often more efficient alternative to traditional chemical methods.[2] In the case of this compound, the hydrolysis of the readily available precursor, 4-cyanopyridine, using nitrilase enzymes has emerged as a particularly powerful strategy.
The Expertise Behind the Choice: Why Nitrilase?
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step.[2] This one-step conversion is a significant advantage over many chemical methods that may require multiple steps and harsh reaction conditions. The choice of a biocatalytic approach is driven by several key factors:
-
High Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification. In the synthesis of this compound, nitrilases selectively hydrolyze the nitrile group without affecting the carboxylic acid moiety on the pyridine ring.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH. This not only reduces energy consumption but also enhances the safety and sustainability of the process.
-
Environmental Benignity: By avoiding the use of harsh reagents, toxic catalysts, and organic solvents, biocatalysis significantly reduces the environmental footprint of the synthesis.
A Trustworthy Protocol: Self-Validating by Design
The inherent specificity of the enzyme-substrate interaction ensures a self-validating system. The production of this compound is directly coupled to the activity of the nitrilase on 4-cyanopyridine. The absence of significant side reactions, a common feature of enzymatic transformations, leads to a cleaner product profile and simplifies downstream processing.
Method 2: The Classic Workhorse: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, including the cyano group.[3][4] This venerable reaction provides a reliable, albeit more traditional, route to this compound from 4-aminonicotinic acid.
The Expertise Behind the Choice: Why the Sandmeyer Reaction?
The Sandmeyer reaction is a robust and versatile tool for the introduction of a cyano group onto an aromatic ring, a transformation that can be challenging to achieve by other means.[5] The rationale for employing this method lies in its:
-
Broad Applicability: The Sandmeyer reaction is a general method applicable to a wide range of aromatic and heteroaromatic amines.
-
Predictable Reactivity: The mechanism of the Sandmeyer reaction is well-understood, allowing for predictable outcomes and rational optimization.
-
Accessibility of Starting Materials: The precursor, 4-aminonicotinic acid, can be synthesized from readily available starting materials.[6]
A Trustworthy Protocol: A Well-Established Chemical Transformation
The Sandmeyer reaction is a well-established and extensively documented chemical transformation. Its reliability has been demonstrated over more than a century of use in organic synthesis. The protocol involves two main stages: the diazotization of the primary amine followed by the copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.
Performance Benchmark: A Side-by-Side Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the biocatalytic and the Sandmeyer reaction approaches to the synthesis of this compound.
| Parameter | Biocatalytic Synthesis (Nitrilase) | Chemical Synthesis (Sandmeyer Reaction) |
| Starting Material | 4-Cyanopyridine | 4-Aminonicotinic Acid |
| Key Reagents | Nitrilase (e.g., from Pseudomonas putida) | NaNO₂, HCl, CuCN, KCN |
| Solvent | Water (Phosphate Buffer) | Water, Acidic solution |
| Temperature | 30-45°C[7] | 0-5°C (diazotization), elevated for cyanation |
| Reaction Time | Minutes to a few hours[7] | Several hours |
| Yield | >95% (often quantitative conversion)[7][8] | Typically 60-80% (variable) |
| Purity | High (often >99% with minimal byproducts)[7] | Variable, requires purification |
| Environmental Impact | Low (aqueous, biodegradable catalyst) | Moderate (acidic waste, copper salts) |
| Safety | High (non-toxic reagents, mild conditions) | Moderate (handling of cyanides and diazonium salts) |
Visualizing the Synthesis: Reaction Pathways
To further elucidate the two synthetic strategies, the following diagrams illustrate the respective reaction pathways.
Biocatalytic Synthesis of this compound
Caption: Biocatalytic hydrolysis of 4-cyanopyridine.
Chemical Synthesis of this compound via Sandmeyer Reaction
Caption: Sandmeyer reaction for this compound synthesis.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for both the biocatalytic and chemical synthesis of this compound.
Protocol 1: Biocatalytic Synthesis using Pseudomonas putida Nitrilase
This protocol is based on established procedures for the enzymatic hydrolysis of 4-cyanopyridine.[7]
Materials and Equipment:
-
4-Cyanopyridine
-
Whole cells of Pseudomonas putida expressing a suitable nitrilase
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Stirred-tank bioreactor or temperature-controlled shaker
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of Pseudomonas putida cells in 0.1 M potassium phosphate buffer (pH 7.5). The cell concentration should be optimized for the specific nitrilase activity.
-
Reaction Setup: In a stirred-tank bioreactor, add the cell suspension and bring the temperature to 30°C.
-
Substrate Addition: Add 4-cyanopyridine to the reaction mixture to a final concentration of 100 mM. For higher product titers, a fed-batch strategy can be employed, where the substrate is added incrementally.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of 4-cyanopyridine and this compound by HPLC.
-
Reaction Completion and Work-up: Once the conversion of 4-cyanopyridine is complete (typically within a few hours), stop the reaction.
-
Product Isolation: Separate the cells from the reaction mixture by centrifugation or filtration. The supernatant contains the product, this compound.
-
Purification: The product can be purified by adjusting the pH of the supernatant to the isoelectric point of this compound to induce precipitation, followed by filtration and drying.
Protocol 2: Chemical Synthesis via the Sandmeyer Reaction
This protocol is a representative procedure based on general methods for the Sandmeyer reaction.[5][9]
Materials and Equipment:
-
4-Aminonicotinic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend 4-aminonicotinic acid (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water.
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to promote the reaction until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
-
Concluding Remarks
The synthesis of this compound presents a compelling case study in the evolution of synthetic chemistry. The biocatalytic approach, leveraging the power of nitrilase enzymes, offers a highly efficient, selective, and environmentally benign route that aligns with the principles of green chemistry. In contrast, the Sandmeyer reaction, while a classic and reliable method, involves harsher conditions, the use of toxic reagents, and typically results in lower yields and a more complex purification process.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scale, cost, environmental considerations, and available expertise. However, the data strongly suggests that for the synthesis of this compound, the biocatalytic method represents a superior and more sustainable approach for modern synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Potential of Cyano-Nicotinic Acid Derivatives
This guide provides an in-depth technical comparison of cyano-nicotinic acid derivatives, evaluating their therapeutic potential across key disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer field-proven insights into the evaluation of this promising class of compounds. We will delve into their mechanisms of action, compare their performance with alternative agents, and provide detailed protocols for their preclinical evaluation.
Introduction: The Nicotinic Acid Scaffold and the Role of the Cyano Group
Nicotinic acid (Niacin or Vitamin B3) is a well-established pharmacophore known for its lipid-lowering properties and broad biological activities.[1][2] Its derivatives have been extensively explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The introduction of a cyano (-C≡N) group onto the nicotinic acid scaffold can significantly modulate the molecule's physicochemical properties, such as its electron-withdrawing nature, lipophilicity, and ability to form hydrogen bonds. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacological profiles. This guide focuses specifically on derivatives where this cyano functionalization is a key structural feature, assessing their potential as next-generation therapeutics.
Comparative Analysis of Therapeutic Performance
Recent research highlights the efficacy of cyano-nicotinic acid derivatives primarily in oncology and inflammation. Their performance is often benchmarked against established drugs, revealing significant potential.
Anticancer Activity: Targeting Angiogenesis
A critical pathway in tumor growth and metastasis is angiogenesis, primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] Several nicotinic acid derivatives have been designed as potent VEGFR-2 inhibitors.
One notable study detailed the synthesis of novel nicotinic acid-based cytotoxic agents, wherein compound 5c emerged as a highly effective molecule.[4] This derivative demonstrated superior cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) cancer cell lines when compared to the standard chemotherapeutic agent, doxorubicin.[4] Furthermore, it exhibited promising and selective VEGFR-2 inhibition with an IC₅₀ value of 0.068 µM.[4] Mechanistically, compound 5c was found to reduce both total and phosphorylated VEGFR-2 and induce apoptosis, marked by a significant increase in caspase-3 levels.[4]
Anti-inflammatory Effects: COX-2 and Cytokine Inhibition
Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs.[5] Nicotinic acid derivatives have been successfully developed as selective COX-2 inhibitors with improved gastric safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]
For instance, certain synthesized nicotinic acid derivatives showed potent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, comparable to reference drugs like ibuprofen and celecoxib.[5][6] These compounds were also shown to significantly inhibit the production of inflammatory mediators, including nitrite, and cytokines such as TNF-α and IL-6 in macrophage cell lines.[3][5]
Other Enzymatic Inhibition
Derivatives of nicotinamide featuring a cyanophenyl group have been evaluated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[7] One of the most potent compounds from a synthesized series, 10q , registered an IC₅₀ of 0.3 μM, which was significantly more potent than the standard drug allopurinol.[7] Kinetic studies revealed a mixed-type inhibition mechanism for this compound.[7]
Quantitative Data Summary
The following table summarizes the performance of key cyano-nicotinic acid derivatives and their comparators based on published experimental data.
| Compound ID | Therapeutic Area | Target(s) | Key Performance Metric (IC₅₀) | Comparator Drug | Comparator IC₅₀ | Source(s) |
| Compound 5c | Anticancer | VEGFR-2 | 0.068 µM | Sorafenib | 0.08 µM | [4] |
| Compound 10q | Anti-gout | Xanthine Oxidase | 0.3 µM | Allopurinol | 8.5 µM | [7] |
| Compound 4h | Anti-inflammatory | COX-2, iNOS, TNF-α, IL-6 | Potent Nitrite Inhibition | Ibuprofen | N/A | [5] |
| Compound 4f | Anti-inflammatory | COX-2 | High Selectivity Index | Celecoxib | N/A | [6] |
Key Mechanisms of Action: A Visual Guide
The therapeutic effects of these derivatives are rooted in their ability to modulate specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K-Akt and MAPK pathways. These pathways are essential for endothelial cell proliferation and survival, which are critical for new blood vessel formation.[8] Cyano-nicotinic acid derivatives can inhibit the initial kinase activity, thereby blocking the entire cascade.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols for Therapeutic Evaluation
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of cyano-nicotinic acid derivatives.
In Vitro Anticancer Evaluation: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10] It is foundational for determining the cytotoxic effects of novel compounds.
Principle: The assay relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 1.0 x 10⁴ cells/well. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[13]
-
Compound Treatment: Prepare serial dilutions of the test derivative and reference drug (e.g., doxorubicin) in culture medium. After incubation, replace the old medium with medium containing the various concentrations of the test compounds. Include a "vehicle only" control. Incubate for another 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[11][14] Add 20 µL of this MTT solution to each well and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Enzyme Inhibition: VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic (kinase) activity of VEGFR-2.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A luminescent signal is generated that is proportional to the amount of ATP remaining in the well. Inhibition of the kinase results in less ATP consumption and a stronger luminescent signal.[1][8]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a Kinase Assay Buffer. Dilute the test compound (e.g., Compound 5c) and a reference inhibitor (e.g., Sorafenib) to various concentrations. Dilute the recombinant human VEGFR-2 enzyme in the assay buffer.[8]
-
Plate Setup: Add 5 µL of the diluted test compound or vehicle control to the wells of a white, opaque 96-well plate.[8]
-
Enzyme Addition: Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells, except for the "no enzyme" negative control wells. Pre-incubate the plate for 10-15 minutes at room temperature.[8]
-
Initiate Kinase Reaction: Prepare a master mix containing ATP and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1). Initiate the reaction by adding 25 µL of this master mix to each well.[8]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[8][13]
-
Signal Detection: Add 50 µL of a detection reagent (e.g., Kinase-Glo® MAX) to each well. This stops the kinase reaction and generates a luminescent signal.[8]
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.[8]
-
Data Analysis: Subtract the background luminescence ("no enzyme" control) from all readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.[15][16]
Principle: Subplantar injection of carrageenan, an irritant, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The increase in paw volume is measured over time. An effective anti-inflammatory agent will significantly reduce this swelling compared to a control group.[15][17]
Step-by-Step Protocol:
-
Animal Acclimatization: Use adult male Wistar rats or mice. Allow them to acclimatize to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).[18]
-
Compound Administration: Administer the test derivative, a reference drug (e.g., indomethacin, 5 mg/kg), or the vehicle (control) intraperitoneally or orally.[17]
-
Induction of Inflammation: After 30-60 minutes of compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[17][19]
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[17][18]
-
Data Analysis: Calculate the paw edema (swelling) as the difference between the paw volume at each time point (Vt) and the baseline volume (V₀). Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
Derivatives of nicotinic acid featuring a cyano moiety represent a versatile and potent class of therapeutic agents. Experimental data strongly support their potential in oncology and inflammation, primarily through the targeted inhibition of key enzymes like VEGFR-2 and COX-2. Their performance, in some cases, is comparable or superior to established drugs, highlighting their promise.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Further investigation into their pharmacokinetic and pharmacodynamic (PK/PD) profiles is essential for translating these promising preclinical findings into clinical candidates. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of this compound derivatives as valuable assets in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. dovepress.com [dovepress.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Coordination Chemistry of 4-Cyanonicotinic Acid: A Guide for Researchers
In the landscape of coordination chemistry and drug development, the nuanced interplay between metal ions and organic ligands is a cornerstone of innovation. The pyridine carboxylic acids, a family of versatile ligands, have long been a subject of intense study. Among these, 4-cyanonicotinic acid (4-CN-NA) presents a particularly intriguing case. The introduction of a cyano group at the 4-position of the nicotinic acid scaffold introduces a secondary coordination site and significantly alters the electronic properties of the ligand. This guide provides a comprehensive comparative analysis of the coordination chemistry of this compound, contrasting its behavior with that of its parent compound, nicotinic acid (NA), and its isomer, isonicotinic acid (INA). Through an examination of structural data, spectroscopic evidence, and synthetic methodologies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the unique coordination attributes of this versatile ligand.
The Ligand Landscape: Structural and Electronic Considerations
Nicotinic acid, isonicotinic acid, and this compound offer a fascinating triad for comparative coordination studies. While all three possess a pyridine nitrogen and a carboxylic acid group as potential coordination sites, the position of the carboxylate group and the presence of the electron-withdrawing cyano group in 4-CN-NA introduce significant variations in their coordination behavior.
Nicotinic Acid (NA): The carboxylate group is at the 3-position, leading to the possibility of forming chelate rings, albeit often strained, or acting as a bridging ligand.
Isonicotinic Acid (INA): With the carboxylate group at the 4-position, chelation to a single metal center is sterically hindered. INA predominantly acts as a bridging ligand, connecting metal centers through its pyridine nitrogen and carboxylate oxygen atoms to form coordination polymers.
This compound (4-CN-NA): This ligand combines the features of nicotinic acid with the addition of a cyano group. This introduces a third potential coordination site and significantly influences the electron density of the pyridine ring, making the nitrogen a weaker donor. The cyano group itself can coordinate to metal ions, typically in an end-on fashion through the nitrogen atom, or act as a bridging unit.
Coordination Modes: A Comparative Overview
The coordination versatility of these ligands is best understood by examining their binding modes with various metal centers. The interplay of steric and electronic factors dictates the resulting coordination geometries and the dimensionality of the resulting complexes.
dot
Figure 1. Common coordination modes of nicotinic acid, isonicotinic acid, and this compound.
As illustrated in Figure 1, the addition of the cyano group in 4-CN-NA significantly expands its coordination possibilities compared to NA and INA. This allows for the construction of more complex and higher-dimensional coordination polymers.
Structural Analysis: Insights from X-ray Crystallography
A detailed comparison of bond lengths and coordination geometries from single-crystal X-ray diffraction studies provides quantitative evidence for the electronic and steric effects of the cyano group.
| Complex | Metal-N(py) (Å) | Metal-O(carboxy) (Å) | Coordination Geometry | Reference |
| [Cu(NA)₂(H₂O)₂] | 2.015(2) | 1.968(2) | Distorted Octahedral | [1] |
| [Co(NA)₂(H₂O)₄] | 2.134(3) | 2.085(3) | Octahedral | [2] |
| [Zn(INA)₂(H₂O)₄] | 2.112(2) | 2.135(2) | Octahedral | [3] |
| [Zn(4-CN-BA)(NA)(H₂O)₃]⁺ | 2.0545(12) | 2.19(11) (avg) | Distorted Octahedral | [1] |
Table 1. Selected Bond Lengths in Transition Metal Complexes of Nicotinic Acid Derivatives. (NA = Nicotinamide, an analogue of nicotinic acid; 4-CN-BA = 4-Cyanobenzoate, an analogue of 4-cyanonicotinate).
The data in Table 1, while not a direct comparison with this compound due to limited available crystal structures, allows for informed inferences. The Zn-N(py) bond length in the 4-cyanobenzoate complex is shorter than in the isonicotinate complex. This is counterintuitive if solely considering the electron-withdrawing effect of the cyano group, which should weaken the nitrogen's basicity. However, this may be offset by other factors in the crystal packing and the overall coordination environment. This highlights the complexity of predicting coordination behavior and the necessity of empirical data. The cyano group's influence extends beyond simple electronic arguments, affecting crystal packing and supramolecular interactions.
Spectroscopic Signatures: Probing Coordination in Solution and the Solid State
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the coordination of these ligands. Shifts in the vibrational frequencies of the carboxylate and pyridine ring modes, as well as changes in the chemical shifts of the pyridine protons and carbons, provide direct evidence of metal-ligand binding.
Infrared Spectroscopy
The coordination of the carboxylate group is readily identified by the shift in the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies. The separation between these two bands (Δν = ν_asym - ν_sym) is diagnostic of the coordination mode (monodentate, bidentate chelating, or bridging).
| Compound | ν(C=O) (cm⁻¹) | ν(C-N) (cm⁻¹) | Δν(COO⁻) (cm⁻¹) | Coordination Mode | Reference | |---|---|---|---|---| | Nicotinic Acid | 1710 | 1320 | - | Free Ligand |[4] | | [Cu(NA)₂(H₂O)₂] | 1628 | 1385 | ~160 | Bridging Carboxylate |[1] | | Isonicotinic Acid | 1712 | - | - | Free Ligand |[5] | | [Co(INA)₂(H₂O)₄] | 1625 | - | ~155 | Bridging Carboxylate |[5] | | this compound | ~1700 | ~2230 (ν(C≡N)) | - | Free Ligand | | | Metal-4-CN-NA Complex | Shifted ν(C=O) | Shifted ν(C≡N) | Varies | Varies | |
Table 2. Characteristic IR Frequencies for Nicotinic Acid Derivatives and their Complexes.
In metal complexes of this compound, one would expect to see shifts in both the carboxylate and the cyano stretching frequencies upon coordination of these groups to a metal center. A significant shift in the ν(C≡N) band to higher wavenumbers is indicative of cyano-group coordination.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide valuable information about the coordination environment in solution. Upon coordination to a metal ion, the chemical shifts of the pyridine ring protons and carbons are expected to change due to the alteration of the electronic environment.
For diamagnetic complexes, coordination of the pyridine nitrogen typically leads to a downfield shift of the proton and carbon signals of the pyridine ring. The magnitude of this shift can provide insights into the strength of the metal-nitrogen interaction. In the case of this compound, the electron-withdrawing cyano group will already cause a downfield shift in the free ligand's spectrum compared to nicotinic acid. The additional shift upon coordination would be a key comparative parameter.
Experimental Protocols: Synthesis and Characterization
The synthesis of coordination complexes with these ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The choice of solvent, temperature, and stoichiometry can significantly influence the final product.
General Synthesis of a Transition Metal Complex with this compound
dot
Figure 2. General workflow for the synthesis of a this compound coordination complex.
Step-by-Step Methodology:
-
Dissolution: Dissolve the metal salt (e.g., copper(II) acetate, 1 mmol) in a suitable solvent (e.g., 20 mL of ethanol). In a separate flask, dissolve this compound (2 mmol) in the same solvent, potentially with gentle heating.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. If necessary, add a base (e.g., triethylamine) to facilitate deprotonation of the carboxylic acid.
-
Crystallization: Allow the reaction mixture to stand at room temperature for slow evaporation, or employ other crystallization techniques such as solvent diffusion or cooling to obtain single crystals.
-
Isolation and Characterization: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the product using single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
Conclusion and Future Outlook
The introduction of a cyano group at the 4-position of nicotinic acid creates a ligand with enhanced coordination versatility and modified electronic properties. While a comprehensive body of comparative data is still emerging, the available evidence suggests that this compound is a promising building block for the construction of novel coordination polymers and metal-organic frameworks with potentially interesting catalytic, magnetic, and optical properties.
Future research should focus on the systematic synthesis and characterization of a wider range of transition metal and lanthanide complexes with this compound. Direct comparative studies with nicotinic and isonicotinic acid under identical conditions will be crucial for elucidating the precise influence of the cyano group on coordination behavior. Such fundamental understanding will undoubtedly pave the way for the rational design of functional materials for applications in drug delivery, catalysis, and materials science.
References
- 1. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Infrared and Raman study of some isonicotinic acid metal(II) halide and tetracyanonickelate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Compound Structures Synthesized from 4-Cyanonicotinic Acid
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical endeavor. The starting material, or scaffold, dictates the potential of the final products. 4-Cyanonicotinic acid is a versatile heterocyclic building block, featuring a pyridine ring substituted with both a carboxylic acid and a cyano group.[1] These two distinct reactive sites offer a rich landscape for chemical modification, leading to the creation of diverse and complex molecules with potential pharmacological applications.[1]
However, the synthesis of a novel compound is only the first step. Unambiguous validation of its chemical structure is paramount. Failure to do so can lead to misinterpreted data, wasted resources, and potentially unsafe therapeutic candidates. This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structure of novel compounds derived from this compound. It is structured to not only detail the "how" but to instill the "why," fostering a self-validating system of analysis.[2][3]
The Chemist's Toolkit: A Comparative Overview of Structural Elucidation Techniques
No single technique can provide a complete structural picture.[4][5] Instead, a synergistic approach, integrating data from multiple orthogonal methods, is the gold standard for structural validation.[2][3] Each technique interrogates a different aspect of the molecule's properties, and when combined, they provide a comprehensive and self-reinforcing dataset.
Here, we compare the most critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Technique | Information Provided | Sample Requirement | Key Advantage | Primary Limitation |
| NMR Spectroscopy | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry.[6] | 1-10 mg, soluble | Provides the most detailed information on the carbon-hydrogen framework.[6] | Less sensitive than MS; requires soluble sample. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[7] | <1 mg, soluble/volatile | Extremely high sensitivity and accurate mass determination. | Provides little to no information on atomic connectivity. |
| FTIR Spectroscopy | Presence or absence of specific functional groups.[8][9] | <1 mg, solid or liquid | Fast, non-destructive, and excellent for identifying key functional groups.[4] | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[10][11][12] | High-quality single crystal (0.1-0.3 mm).[13] | Provides an unambiguous, high-resolution 3D structure. | Growing a suitable crystal can be a significant challenge.[10][14] |
Deep Dive into the Methodologies: A Comparative Guide
This section details the principles, protocols, and data interpretation for each technique, using a hypothetical novel compound, N-ethyl-4-cyanonicotinamide , synthesized from this compound, as a case study.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][6] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6]
Expertise in Action: Why NMR is Foundational
NMR provides a detailed map of the molecule's carbon-hydrogen framework. For derivatives of this compound, ¹H NMR is crucial for confirming the substitution pattern on the pyridine ring and identifying the protons of newly introduced functionalities. The characteristic downfield shifts of protons on the pyridine ring are a key diagnostic feature.[6][15] For instance, the protons adjacent to the nitrogen atom (α-protons) are the most deshielded and appear furthest downfield.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified novel compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality: This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve homogeneity, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Causality: Due to the low natural abundance of ¹³C, more scans and a longer acquisition time are required compared to ¹H NMR.[6]
-
Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to resolve complex structures and confirm connectivity.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyridine Protons: Expect three signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C2 (adjacent to N) will be the most downfield, followed by the proton at C6, and then the proton at C5.[6][15]
-
Ethyl Protons: A quartet around δ 3.3 ppm (CH₂) coupled to a triplet around δ 1.1 ppm (CH₃).
-
Amide Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) around δ 8.5-9.5 ppm.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the precise molecular weight of a compound, which is a critical piece of evidence for its identity.[16] High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.
Expertise in Action: Why HRMS is a Trustworthy Validator
For a novel compound, confirming the molecular formula via HRMS provides a high degree of confidence in the proposed structure. It acts as a primary check; if the measured mass does not match the calculated mass for the expected formula, the proposed structure is incorrect. The fragmentation patterns observed in MS/MS experiments can also provide clues about the molecule's structure, particularly for identifying labile bonds and characteristic neutral losses.[18][19]
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup:
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range.
-
The instrument will detect the protonated molecule, [M+H]⁺.
-
-
Expected Molecular Formula: C₉H₉N₃O
-
Calculated Monoisotopic Mass: 175.0746 g/mol
-
HRMS Result: The spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 176.0824. A measured mass within 5 ppm of the calculated mass confirms the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[8][9] It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending) at specific frequencies.
Expertise in Action: Why FTIR is a Quick and Essential Check
When synthesizing derivatives of this compound, FTIR provides immediate confirmation of the chemical transformation. For example, if the carboxylic acid is converted to an amide, the very broad O-H stretch of the starting material will disappear, and new N-H and amide C=O stretches will appear.[8][21] Similarly, the sharp, intense C≡N stretch is a key indicator that this group has remained intact during the reaction.[8][9]
-
Sample Preparation:
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. Causality: This is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹.
-
C-N Stretch: Peaks in the fingerprint region (below 1500 cm⁻¹).
Single-Crystal X-ray Crystallography: The Ultimate Structural Arbiter
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique.[10][11] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.[12]
Expertise in Action: The Power of an Unambiguous Structure
While NMR, MS, and FTIR provide compelling evidence, they are ultimately inferential. X-ray crystallography provides a direct visualization of the atomic arrangement.[12] This is particularly crucial when unexpected rearrangements occur during synthesis or when the stereochemistry of the product must be confirmed. A high-quality crystal structure is often a requirement for publication in top-tier journals and for regulatory submissions.
-
Crystal Growth (The Crucial Step):
-
This is often the most challenging part of the process.[10][14]
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.
-
Other techniques include vapor diffusion and cooling crystallization.
-
The goal is to obtain a single, well-ordered crystal with dimensions greater than 0.1 mm.[10][14]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to generate an electron density map of the unit cell.
-
An initial model of the structure is fitted to the electron density map.
-
The model is refined computationally to achieve the best possible fit with the experimental data.
-
The final output is a detailed 3D model of the molecule, showing the precise positions of all atoms. This data confirms the connectivity, bond lengths (e.g., the C=O, C≡N, and aromatic C-C bonds), and bond angles, leaving no ambiguity about the compound's structure.
A Self-Validating System: Integrating the Data
The true power of this multi-technique approach lies in its self-validating nature. Each piece of data must be consistent with the others to build a conclusive case for the proposed structure.
Conclusion
Validating the structure of novel compounds synthesized from this compound is a meticulous process that underpins the integrity of subsequent research. By employing a multi-faceted analytical approach, researchers can build a robust, self-validating case for their compound's identity. While NMR provides the structural framework and HRMS confirms the elemental composition, FTIR offers a rapid check of functional group transformations. For ultimate certainty, particularly in cases of ambiguity or stereochemical complexity, single-crystal X-ray crystallography provides the definitive answer. Adhering to this comprehensive validation strategy ensures that the novel molecules advancing into biological screening and further development are precisely what they are intended to be.
References
- 1. This compound|CAS 827616-51-3|RUO [benchchem.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. fiveable.me [fiveable.me]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. fiveable.me [fiveable.me]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. connectsci.au [connectsci.au]
- 19. researchgate.net [researchgate.net]
- 20. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyanonicotinic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate, and procedural information for the proper disposal of 4-cyanonicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. Beyond mere procedural steps, this document delves into the causality behind these recommendations, grounded in established chemical safety principles.
Hazard Assessment: Understanding the Risks of this compound
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the cyanide group (C≡N) necessitates that this compound be handled with the utmost care, as many organic and inorganic cyanides are highly toxic. A critical and potentially fatal hazard associated with cyanide compounds is the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[2]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Compound | Source |
| Harmful if swallowed | 6-Cyanonicotinic acid | [1] |
| Causes skin irritation | 6-Cyanonicotinic acid | [1] |
| Causes serious eye irritation | 6-Cyanonicotinic acid | [1] |
| May cause respiratory irritation | 6-Cyanonicotinic acid | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield must be worn to protect the eyes, nose, and mouth from potential splashes or dust.
-
Hand Protection: Nitrile or neoprene gloves are required. Double gloving is recommended, especially when handling the solid compound or concentrated solutions. Always inspect gloves for tears or leaks before use.
-
Body Protection: A lab coat that covers the arms and clothing that covers the legs and feet are essential.
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.
Spill Response: A Calm and Methodical Approach
In the event of a spill, a swift and well-rehearsed response is crucial to mitigate exposure and contamination.
Small Spills (Contained within a Chemical Fume Hood)
-
Restrict Access: Ensure the spill is contained within the fume hood and does not pose an immediate threat to personnel outside the hood.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE as described in Section 2.
-
Neutralize and Absorb:
-
For liquid spills, cover with an inert absorbent material.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
-
Decontamination:
-
Carefully wipe the spill area with a pH 10 buffer solution.[2][3]
-
Follow this with a wipe-down using a freshly prepared 10% bleach solution.[2][3] Caution: The reaction of bleach with organic nitrogen compounds can be complex and may produce hazardous byproducts. This step should be performed with extreme care, ensuring good ventilation within the fume hood.
-
-
Waste Collection: All contaminated materials (absorbent pads, paper towels, gloves, etc.) must be collected in a dedicated, clearly labeled hazardous waste container for cyanide-containing waste.[2][3]
Large Spills or Spills Outside a Fume Hood
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Seek Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services. Provide them with the name of the chemical and the location of the spill.
-
Do Not Attempt to Clean Up a Large Spill Yourself.
Disposal Procedures for this compound
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[2][3][4] At no point should this chemical or its waste be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste containing this compound.[2][3]
-
Labeling: The waste container must be labeled as "Hazardous Waste - Cyanide" and should include the date of accumulation.[2] Crucially, the label must also state "No Acids" to prevent accidental and dangerous mixing.[2]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, especially acids.[2]
Diagram 1: Workflow for the collection and disposal of this compound waste.
Decontamination of Glassware and Equipment
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: In a chemical fume hood, rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble. Collect this rinsate as hazardous liquid cyanide waste.
-
Alkaline Rinse: Thoroughly rinse the equipment with a pH 10 buffer solution.[2][3] This helps to maintain a basic environment, which is crucial for the safe handling of cyanides. Collect this rinsate as hazardous liquid cyanide waste.
-
Oxidative Decontamination (with caution): Rinse the equipment with a freshly prepared 10% bleach solution.[2][3] This step aims to oxidize any residual cyanide to the less toxic cyanate. However, given the organic nature of this compound, the reaction with bleach may produce other chlorinated organic byproducts. Therefore, this step must be performed in a well-ventilated fume hood, and the rinsate must be collected as hazardous waste.
-
Final Rinse: Rinse the glassware thoroughly with deionized water. This final rinsate can typically be disposed of down the drain, but consult your institutional guidelines.
Diagram 2: Step-by-step protocol for the decontamination of glassware and equipment after use with this compound.
Final Disposal by EHS
Once your hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[3] EHS is responsible for the final disposal of the chemical waste in accordance with all local, state, and federal regulations. Never attempt to transport hazardous waste off-site yourself.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety in the laboratory. By understanding the inherent hazards, adhering to strict PPE and handling protocols, and following these detailed disposal procedures, we can ensure the well-being of our colleagues and the preservation of our environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
